Technical Documentation Center

D-Glutamic acid alpha-amide, HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-Glutamic acid alpha-amide, HCl
  • CAS: 1894568-91-2; 19522-40-8

Core Science & Biosynthesis

Foundational

D-Glutamic acid alpha-amide HCl CAS number 19522-40-8

An In-depth Technical Guide to D-Glutamic Acid α-Amide HCl (CAS 19522-40-8) for Advanced Research Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary D-Glutamic acid α-amide hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to D-Glutamic Acid α-Amide HCl (CAS 19522-40-8) for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Glutamic acid α-amide hydrochloride (HCl), also known as D-isoglutamine HCl, is a D-amino acid derivative of significant interest in pharmaceutical and biochemical research. As a structural analog of D-glutamine, it presents a unique tool for investigating metabolic pathways where glutamine plays a central role, particularly in oncology and neuroscience. This guide provides a comprehensive overview of its physicochemical properties, biological significance, potential mechanisms of action, and detailed protocols for its application in experimental settings. We will explore its utility as a potential modulator of glutamine-dependent enzymes and pathways, offering field-proven insights into experimental design and data interpretation for research and drug development professionals.

Introduction: The Significance of D-Amino Acid Analogs in Modern Research

While L-amino acids are the canonical building blocks of proteins, their D-enantiomers play crucial and distinct roles in biology. D-Glutamic acid, for instance, is a component of bacterial cell walls and acts as a neurotransmitter in the mammalian central nervous system.[1][2] Chemical modifications to these D-amino acids, such as the amidation at the alpha-carboxyl group to form D-Glutamic acid α-amide, create powerful molecular probes and potential therapeutic agents.

This compound, D-Glutamic acid α-amide HCl, is particularly relevant in the context of glutamine metabolism. Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, where it serves as a source of both carbon and nitrogen for the synthesis of nucleotides, amino acids, and redox-active molecules like glutathione.[3][4] Enzymes that regulate glutamine levels, such as Glutamine Synthetase (GS), are therefore attractive targets for therapeutic intervention.[5][6] D-Glutamic acid α-amide, as a D-glutamine analog, is hypothesized to act as a competitive inhibitor or modulator in this pathway, making it a valuable tool for cancer metabolism research.

Physicochemical Properties and Handling

Accurate characterization is the foundation of reproducible research. The key properties of D-Glutamic acid α-amide HCl are summarized below.

PropertyValueSource(s)
CAS Number 19522-40-8[7][8]
Molecular Formula C₅H₁₀N₂O₃·HCl[8]
Molecular Weight 182.61 g/mol [7][8]
Synonyms D-Isoglutamine HCl, H-D-Glu(NH2)-OH·HCl[7]
Appearance White to off-white powder[7]
Melting Point >220 °C (decomposes)[7]
Optical Rotation [α]²⁵_D_ = -21 ± 1° (c=1 in 1N HCl)[7]
Purity ≥95% (Typically by HPLC)[9]
Storage Store at -20°C, protect from light.[9][10]

Solubility & Preparation of Stock Solutions: For in vitro experiments, a 100 mM stock solution can typically be prepared in sterile, nuclease-free water or a buffered solution like PBS. Gentle warming may be required for complete dissolution. It is critical to prepare fresh solutions or aliquot and store at -20°C to -80°C to avoid degradation. For cell culture applications, stock solutions must be sterile-filtered through a 0.22 µm filter before being added to the media.

Postulated Mechanism of Action: Interference with Glutamine Metabolism

The structural similarity of D-Glutamic acid α-amide to glutamine suggests its primary mechanism involves the disruption of glutamine-dependent pathways. The key enzyme in de novo glutamine synthesis is Glutamine Synthetase (GS), which catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.[5] In many cancer cells, elevated GS expression is a survival mechanism, making it a prime therapeutic target.[5][11]

We postulate that D-Glutamic acid α-amide acts as a competitive inhibitor of GS. By binding to the enzyme's active site, it may prevent the natural substrate, D- or L-glutamate, from being converted to glutamine, thereby depleting the intracellular glutamine pool and inducing metabolic stress. This can trigger downstream effects such as the inhibition of mTOR signaling, suppression of nucleotide synthesis, and increased oxidative stress, ultimately leading to cell cycle arrest or apoptosis.[4][11]

G cluster_pathway Postulated Signaling Pathway Compound D-Glutamic Acid α-Amide HCl GS Glutamine Synthetase (GS) Compound->GS Inhibits Glutamine_Pool Intracellular Glutamine Pool GS->Glutamine_Pool Synthesizes mTOR mTOR Signaling Pathway Glutamine_Pool->mTOR Activates Biosynthesis Nucleotide & Amino Acid Biosynthesis Glutamine_Pool->Biosynthesis Required for Cell_Growth Cell Proliferation & Survival mTOR->Cell_Growth Promotes Biosynthesis->Cell_Growth Supports

Caption: Postulated inhibitory mechanism on the Glutamine Synthetase pathway.

Applications in Research and Drug Development

The unique properties of this compound lend it to several key research applications:

  • Cancer Metabolism Research: To probe the reliance of cancer cell lines on glutamine synthesis and identify vulnerabilities that can be therapeutically exploited.[7][11]

  • Neuroscience: As a tool to study glutamate/glutamine cycling in neuronal and glial cells and to investigate its potential as a neuroprotective agent by modulating excitatory neurotransmission.[1][7]

  • Peptide Synthesis: As a specialized building block for creating novel peptides with enhanced stability or specific biological activities.[12][13]

  • Enzymology: To serve as a substrate or inhibitor in enzymatic assays for characterizing glutamine-utilizing enzymes.[7]

Core Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Protocol: In Vitro Cell Viability Assay (MTT/XTT)

This protocol assesses the cytotoxic or cytostatic effects of D-Glutamic acid α-amide HCl on a cancer cell line known to be dependent on glutamine, such as MDA-MB-231 breast cancer cells.

Workflow Diagram:

G cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound (Varying Concentrations) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT/XTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Read Absorbance on Plate Reader F->G

Caption: A typical workflow for assessing compound cytotoxicity in vitro.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality Insight: The 24-hour incubation allows cells to adhere and enter the logarithmic growth phase, ensuring sensitivity to metabolic inhibitors.

  • Compound Preparation: Prepare a 2X serial dilution of D-Glutamic acid α-amide HCl in glutamine-free DMEM, ranging from 200 mM down to 1.56 mM. The final concentration in the well will be 1X.

  • Treatment: Carefully remove the old media from the wells. Add 100 µL of the compound dilutions to the respective wells.

    • Controls (Critical for Trustworthiness):

      • Vehicle Control: Cells treated with glutamine-free media containing only the solvent (e.g., sterile water).

      • Positive Control: Cells treated with a known GS inhibitor, such as L-Methionine sulfoximine (MSO), at its IC₅₀ concentration.

      • Untreated Control: Cells in complete DMEM (with glutamine).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • Viability Assessment (MTT Assay): a. Add 10 µL of 5 mg/mL MTT reagent to each well. b. Incubate for 4 hours at 37°C until formazan crystals form. c. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. d. Mix gently on an orbital shaker to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Glutamine Synthetase (GS) Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on purified GS enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM MgCl₂, pH 7.5.

    • Substrates: 100 mM L-Glutamate, 10 mM ATP, 50 mM Hydroxylamine.

    • Enzyme: Purified human Glutamine Synthetase (recombinant).

    • Stop/Color Reagent: Ferric Chloride reagent (e.g., 10% FeCl₃, 24% TCA, 6M HCl).

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 50 µL Assay Buffer.

      • 10 µL of D-Glutamic acid α-amide HCl at various concentrations (or vehicle for control).

      • 10 µL of GS enzyme solution.

    • Incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add a 30 µL substrate mix (Glutamate, ATP, Hydroxylamine) to each well to start the reaction.

    • Causality Insight: Hydroxylamine is used instead of ammonia. The product, γ-glutamyl-hydroxamate, forms a colored complex with ferric chloride, which is easily quantifiable.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Stop Reaction: Add 100 µL of the Ferric Chloride stop/color reagent to each well.

  • Data Acquisition: Read the absorbance at 540 nm. The intensity of the color is proportional to the enzyme activity.

  • Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ of the compound for GS.

Conclusion and Future Directions

D-Glutamic acid α-amide HCl is a specialized chemical tool with significant potential for researchers in oncology and neuroscience. Its utility as a probe for studying glutamine metabolism is clear, and the protocols provided herein offer a robust framework for its investigation. Future research should focus on confirming its precise molecular target(s) through techniques like thermal shift assays or crystallography. Furthermore, in vivo studies are warranted to evaluate its pharmacokinetic properties and therapeutic efficacy in preclinical models of cancer and neurological disorders. As our understanding of the central role of metabolism in disease deepens, compounds like D-Glutamic acid α-amide HCl will become increasingly valuable assets in the drug development pipeline.

References

  • (Reference details to be populated
  • Chem-Impex International. (n.d.). D-Glutamic acid α-amide hydrochloride. Retrieved from Chem-Impex website.[7]

  • Chem-Impex International. (n.d.). D-Glutamic acid γ-tert-butyl ester α-amide hydrochloride. Retrieved from Chem-Impex website.[14]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Biological Significance of D-Glutamic Acid. Retrieved from the Inno Pharmchem website.[1]

  • Santa Cruz Biotechnology, Inc. (n.d.). D-Glutamic acid alpha-amide hydrochloride. Retrieved from SCBT website.[8]

  • USBiological. (n.d.). D-Glutamic acid alpha-amide, HCl. Retrieved from USBiological website.[10]

  • MySkinRecipes. (n.d.). (R)-4,5-Diamino-5-oxopentanoic acid. Retrieved from MySkinRecipes website.[12]

  • Al-Sanea, M. M., et al. (2023). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. MDPI.[5]

  • Yotova, Y., et al. (2011). Synthesis and pharmacological properties of glutamic acid amides: A review. ResearchGate.[15]

  • Pașca, B., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PMC.[11]

  • Google Patents. (2015). Method for preparing D-glutamic acid. CN103641728B.[16]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23327, D-Glutamic Acid. Retrieved from PubChem.[2]

  • Chem-Impex International. (n.d.). Fmoc-D-glutamic acid α-amide. Retrieved from Chem-Impex website.[13]

  • Cluntun, A. A., et al. (2017). Glutamine and cancer: cell biology, physiology, and clinical opportunities. ScienceDirect.[3]

  • Google Patents. (2005). Method for preparing L-glutamic acid. CN1709861A.[17]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.[18]

  • Berlicki, Ł. (2015). Inhibitors of Glutamine Synthetase and their Potential Application in Medicine. ResearchGate.[6]

  • BOC Sciences. (n.d.). Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Retrieved from BOC Sciences website.[]

  • Al-Ghafari, A., et al. (2022). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. PMC.[4]

  • Patsnap. (2024). What is the mechanism of Glutamic Acid?. Retrieved from Patsnap Synapse.[20]

  • BioAustralis. (2023). PRODUCT DATA - D-Amino acid amides.[9]

Sources

Exploratory

Difference between D-Glutamic acid alpha-amide and L-Glutamine

Technical Guide: D-Glutamic Acid -Amide vs. L-Glutamine Structural Divergence, Stability Profiles, and Pharmacological Applications Executive Summary This guide delineates the critical physicochemical and biological dist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: D-Glutamic Acid -Amide vs. L-Glutamine

Structural Divergence, Stability Profiles, and Pharmacological Applications

Executive Summary

This guide delineates the critical physicochemical and biological distinctions between L-Glutamine (L-Gln) and D-Glutamic acid


-amide (D-Isoglutamine) .[1] While often confused due to nomenclatural proximity, these molecules represent distinct chemical entities with divergent applications in drug development.
  • L-Glutamine is a proteinogenic amino acid and metabolic fuel, characterized by a

    
    -amide side chain.
    
  • D-Glutamic acid

    
    -amide  (D-Isoglutamine) is a non-proteinogenic regio- and stereoisomer, characterized by an 
    
    
    
    -amide backbone.[1][2] It is a critical pharmacophore in bacterial peptidoglycan and a ligand for the NOD2 receptor , making it essential for adjuvant design and immunotherapy.

Part 1: Molecular Architecture & Stereochemical Divergence[1]

The fundamental difference lies in regiochemistry (position of the amide) and stereochemistry (chirality).[1]

Structural Comparison
FeatureL-Glutamine (L-Gln) D-Glutamic acid

-amide (D-Isogln)
IUPAC Name (2S)-2-amino-4-carbamoylbutanoic acid(2R)-2-amino-4-carboxybutanamide
Common Name L-GlutamineD-Isoglutamine
Stereochemistry L-isomer (S-configuration)D-isomer (R-configuration)
Amide Position

-carbon (Side Chain)

-carbon (Backbone)
Free Acid Group

-Carboxyl (

)

-Carboxyl (

)
Primary Biological Role Protein synthesis, Nitrogen donorPeptidoglycan structure, NOD2 agonist
CAS Number 56-85-919522-40-8
Visualization of Structural Isomerism

The following diagram illustrates the chemical derivation of both molecules from a Glutamic Acid backbone, highlighting the divergent functionalization.

G cluster_L Proteinogenic Pathway cluster_D Peptidoglycan/Synthetic Pathway Glu Glutamic Acid Backbone (HOOC-CH(NH2)-CH2-CH2-COOH) LGln L-Glutamine (Gamma-Amide) Side Chain: -CONH2 Backbone: -COOH Glu->LGln 1. L-Isomerization 2. Gamma-Amidation DIsa D-Glutamic acid alpha-amide (D-Isoglutamine) Side Chain: -COOH Backbone: -CONH2 Glu->DIsa 1. D-Isomerization 2. Alpha-Amidation

Caption: Divergent synthesis pathways from Glutamic Acid. L-Glutamine retains the alpha-carboxyl, whereas D-Isoglutamine amidates the alpha-carboxyl.

Part 2: Stability & Degradation Kinetics

For drug formulation, stability is the primary differentiator. L-Glutamine is notoriously unstable in aqueous solution, while D-Isoglutamine exhibits a distinct degradation profile.

The Cyclization Mechanism

Both molecules can cyclize to form Pyroglutamic acid (5-oxoproline) , but the mechanisms and kinetics differ significantly.[1]

  • L-Glutamine (Deamidation):

    • Mechanism:[1][3] Intramolecular nucleophilic attack of the

      
      -amino group on the 
      
      
      
      -amide carbonyl.
    • Leaving Group: Ammonia (

      
      ).[1]
      
    • Kinetics: Spontaneous in aqueous solution (First-order kinetics).[1] Accelerated by heat and phosphate buffers.

    • Impact: Generates toxic ammonia in cell culture; reduces potency in liquid formulations.[4]

  • D-Isoglutamine (Dehydration):

    • Mechanism:[1][3] Attack of the

      
      -amino group on the 
      
      
      
      -carboxyl group.
    • Leaving Group: Water (

      
      ).[1]
      
    • Kinetics: Significantly slower than L-Gln deamidation. Formation of the lactam ring from a free acid usually requires activation (e.g., EDC/NHS) or high temperatures, making D-Isoglutamine more stable in standard aqueous buffers.[1]

Protocol: Comparative Forced Degradation Study

Objective: To quantify the stability difference between L-Gln and D-Isogln for formulation development.

Materials:

  • HPLC System with UV detection (210 nm).[1]

  • Column: C18 Reverse Phase (for PyroGlu detection) or HILIC (for parent amino acids).[1]

  • Stress Condition: Phosphate Buffer Saline (PBS), pH 7.4 at 37°C.[1]

Workflow:

  • Preparation: Prepare 10 mM solutions of L-Glutamine and D-Isoglutamine in PBS.

  • Incubation: Incubate samples at 37°C in sealed vials.

  • Sampling: Aliquot samples at T=0, 24h, 48h, 72h, and 7 days.

  • Analysis:

    • L-Glutamine Degradation: Monitor appearance of Ammonia (enzymatic assay) and Pyroglutamic acid (HPLC).

    • D-Isoglutamine Degradation: Monitor loss of parent peak area via HPLC.

  • Calculation: Plot ln(Concentration) vs. Time to determine the degradation rate constant (

    
    ).
    

Expected Result: L-Glutamine will show ~5-10% degradation over 7 days. D-Isoglutamine will remain >98% intact, as the dehydration reaction is thermodynamically less favorable in water without catalysis.

Part 3: Immuno-Pharmacology & Drug Development

This is the critical section for researchers. While L-Glutamine is a metabolic substrate, D-Isoglutamine is a Pattern Recognition Receptor (PRR) Agonist .[1]

The NOD2 Signaling Pathway

D-Isoglutamine is the key structural motif in Muramyl Dipeptide (MDP) , the minimal bioactive peptidoglycan fragment.[5] The cytosolic receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) specifically recognizes the D-isoform.

  • L-Isoglutamine analogs: Do NOT activate NOD2 (Stereoselectivity).

  • Therapeutic Application: Synthetic MDP analogs (e.g., Mifamurtide) containing D-Isoglutamine are used to activate macrophages for osteosarcoma therapy.[1]

Pathway Visualization

NOD2_Pathway MDP Muramyl Dipeptide (Contains D-Isoglutamine) NOD2 NOD2 Receptor (Stereospecific) MDP->NOD2 Binding (Requires D-IsoGln) L_Gln L-Glutamine L_Gln->NOD2 No Binding Metabolism TCA Cycle / Protein Synthesis L_Gln->Metabolism Metabolic Flux RIPK2 RIPK2 (Kinase) NOD2->RIPK2 Recruitment NFkB NF-kB Translocation RIPK2->NFkB Phosphorylation Immune Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB->Immune Transcription

Caption: D-Isoglutamine (in MDP) triggers the NOD2 immune cascade.[1][2][6] L-Glutamine is metabolically active but immunologically inert regarding NOD2.

Part 4: Analytical Identification

Distinguishing these isomers requires chiral separation, as they have identical molecular weights (146.14 g/mol ).[1]

Recommended HPLC Method

Standard C18 columns cannot separate these enantiomers/regioisomers effectively.[1]

  • Column: Chiralpak ZWIX(+) or Crown Ether-based columns (e.g., Crownpak CR-I(+)).[1]

  • Mobile Phase: Perchloric acid (pH 1.[1]5) or Methanol/Water with acidic additive.[1]

  • Detection:

    • UV:[1] 210 nm (Low sensitivity due to lack of chromophores).[1]

    • MS: ESI-MS (Positive mode).[1]

  • Elution Order: On a Crownpak CR(+) column, D-amino acids typically elute before L-amino acids, though the

    
    -amide modification of D-Isogln may alter retention time compared to free D-Glu.[1]
    
Mass Spectrometry Fingerprint

While parent masses are identical (


 147 [M+H]+), fragmentation (MS/MS) differs:
  • L-Glutamine: Major fragment at

    
     84 (loss of 
    
    
    
    +
    
    
    ).[1]
  • D-Isoglutamine: Distinct fragmentation pattern due to the stability of the

    
    -amide bond versus the side-chain amide. The loss of the 
    
    
    
    -amide group (
    
    
    , 44 Da) is a characteristic pathway.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 5961, Glutamine. Retrieved from [Link][1]

  • Girardin, S. E., et al. (2003).[1] Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1][5] Journal of Biological Chemistry. (Demonstrates the absolute requirement of D-isoglutamine for NOD2 activation). Retrieved from [Link][1]

  • Khan, K., & Elia, M. (1991).[1][7] Factors affecting the stability of L-glutamine in solution. Clinical Nutrition. (Establishes the kinetics of L-Gln degradation to pyroglutamate). Retrieved from [Link]

  • Meyers, M. J., et al. (2019).[1] Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective. ACS Medicinal Chemistry Letters. (Discusses synthetic analogs of D-isoglutamine for immunotherapy). Retrieved from [Link]

Sources

Foundational

Technical Monograph: D-Isoglutamine Hydrochloride (H-D-Glu-NH₂·HCl)

The following technical guide is structured to serve as a definitive reference for researchers and drug developers working with D-Isoglutamine Hydrochloride (D-Glu-NH₂[1]·HCl). It deviates from standard datasheets by int...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug developers working with D-Isoglutamine Hydrochloride (D-Glu-NH₂[1]·HCl). It deviates from standard datasheets by integrating mechanistic insights, critical handling protocols, and comparative structural analysis.

Technical Monograph: D-Isoglutamine Hydrochloride (H-D-Glu-NH₂[1][2]·HCl)

Core Identity & Application in Peptidomimetic Design

Executive Summary & Chemical Identity

D-Glu-NH₂[1][2][3][4]·HCl (D-Glutamic acid


-amide hydrochloride) is the hydrochloride salt of the D-isomer of isoglutamine.[1] Unlike its structural isomer D-Glutamine (D-Gln), where the amide resides on the 

-carbon, D-Glu-NH₂ carries the amide functionality on the

-carbon.[1]

This structural distinction is critical in medicinal chemistry. The


-amide modification acts as a "C-terminal cap" mimic in peptide synthesis, neutralizing the negative charge of the C-terminus while the D-configuration confers resistance to proteolytic degradation.[1]
Physicochemical Core Data
PropertySpecification
Systematic Name (2R)-2,4-Diamino-4-oxobutanoic acid hydrochloride (Note: Common nomenclature often varies; see Structure below) Correct IUPAC: (4R)-4,5-Diamino-5-oxopentanoic acid hydrochloride
Common Name D-Isoglutamine HCl; H-D-Glu-NH₂[1][2]·HCl
CAS Number (Free Base) 19522-40-8
CAS Number (HCl Salt) 1894568-91-2 (varies by vendor catalog)
Molecular Formula C₅H₁₁ClN₂O₃ (Salt) / C₅H₁₀N₂O₃ (Base)
Molecular Weight 182.60 g/mol (Salt) / 146.14 g/mol (Base)
Solubility Highly soluble in Water (>50 mg/mL); Soluble in DMSO; Insoluble in Ethanol/Ether.[1]
pKa (Estimated)

-NH₃⁺: ~8.0
Appearance White to off-white hygroscopic crystalline powder

Structural Logic & Isomerism

In drug design, confusing D-Isoglutamine (D-Glu-NH₂) with D-Glutamine (D-Gln) is a frequent source of synthesis failure.[1] The following diagram elucidates the structural divergence and its impact on chemical reactivity.

StructuralComparison cluster_legend Key Difference D_Glu_NH2 D-Isoglutamine (D-Glu-NH2) (Alpha-Amide) Function Functional Consequence D_Glu_NH2->Function C-Terminus is BLOCKED Side Chain is ACIDIC (-COOH) D_Gln D-Glutamine (D-Gln) (Gamma-Amide) D_Gln->Function C-Terminus is ACIDIC (-COOH) Side Chain is NEUTRAL (-CONH2)

Figure 1: Structural and functional divergence between D-Isoglutamine and D-Glutamine.[1][2][4] Note that D-Glu-NH₂ possesses a free side-chain carboxyl group, making it acidic, whereas D-Gln has a neutral side chain.[1]

Mechanistic Insight: The "Capping" Effect

The primary utility of D-Glu-NH₂ lies in its ability to mimic the electronic state of a peptide bond without extending the chain.[1] By converting the


-carboxylate to an amide:
  • Charge Neutralization: It removes the negative charge typically found at the C-terminus, facilitating membrane permeability.

  • Exopeptidase Resistance: Carboxypeptidases require a free

    
    -carboxylate for recognition.[1] Amidating this group (and using the D-enantiomer) renders the molecule invisible to these enzymes.
    

Applications in Drug Development

Peptidomimetics & Stability

D-Glu-NH₂ is frequently employed as a building block in Retro-Inverso peptides.[1] In this strategy, the sequence is reversed, and L-amino acids are replaced with D-amino acids.[1] The resulting topology mimics the parent peptide's side-chain orientation but is topologically distinct to proteases.[1]

Synthesis Protocol: Preventing Cyclization

A critical challenge when working with D-Glu-NH₂ is the risk of intramolecular cyclization.[1] The free


-carboxyl group can attack the 

-amide (or

-amine) under activation conditions, leading to the formation of Pyroglutamic acid (pGlu) or glutarimide derivatives.[1]
Validated Coupling Protocol (Fmoc-SPPS)

To incorporate D-Glu-NH₂ (or its protected precursor) without side reactions:

  • Selection: Use Fmoc-D-Glu(OtBu)-NH₂ if the amide is pre-formed, or Fmoc-D-Glu(OtBu)-OH coupled to a Rink Amide linker.[1]

    • Note: If using H-D-Glu-NH₂[1][2]·HCl directly in solution phase, ensure the

      
      -COOH is protected (e.g., -OBzl) if activation is required elsewhere.[1]
      
  • Base Handling: Avoid prolonged exposure to strong bases (e.g., 20% Piperidine) if the

    
    -carboxyl is unprotected, as this accelerates glutarimide formation.
    
  • Solubility Check: Dissolve H-D-Glu-NH₂·HCl in DMF/DIEA. If turbidity persists, add small amounts of water or use NMP.

SynthesisWorkflow Start Start: H-D-Glu-NH2·HCl Dissolution Dissolve in DMF Add 2.0 eq DIEA Start->Dissolution Check Turbidity Check Dissolution->Check Clear Solution Clear Check->Clear Yes Turbid Precipitate Forms Check->Turbid No Coupling Coupling Reaction (HBTU/HOBt) Clear->Coupling Action Add 5-10% H2O or Switch to NMP Turbid->Action Action->Coupling

Figure 2: Solubility and handling workflow for D-Glu-NH₂·HCl in peptide coupling reactions.

Quality Control & Analytical Verification

Trustworthiness in data requires rigorous QC. The following parameters are mandatory for verifying D-Glu-NH₂·HCl identity.

Chiral Purity (Enantiomeric Excess)

Standard C18 HPLC cannot distinguish D- from L- isomers.[1]

  • Method: Marfey’s Reagent (FDAA) derivatization followed by LC-MS.[1]

  • Acceptance Criteria: >99.5% D-isomer. Presence of L-isomer indicates racemization during synthesis or improper storage.[1]

Mass Spectrometry (ESI-MS)[1]
  • Expected Mass (M+H)⁺: 147.1 Da (Free base protonated).

  • Common Impurity: Mass 130.1 Da (Pyroglutamic acid formation, loss of NH₃).

Storage & Hygroscopicity

The HCl salt is hygroscopic .

  • Storage: -20°C in a desiccator.

  • Handling: Equilibrate to room temperature before opening to prevent water condensation, which catalyzes hydrolysis of the amide to the acid (D-Glutamic acid).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 56777324, H-Glu-NH2 hcl. Retrieved from [Link]

  • Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research, 26(5), 266–273.

Sources

Exploratory

D-Glutamic acid alpha-amide hydrochloride solubility in water

An In-Depth Technical Guide to the Aqueous Solubility of D-Glutamic Acid α-Amide Hydrochloride Abstract D-Glutamic acid α-amide hydrochloride is a pivotal molecule in contemporary biochemical and pharmaceutical research,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Solubility of D-Glutamic Acid α-Amide Hydrochloride

Abstract

D-Glutamic acid α-amide hydrochloride is a pivotal molecule in contemporary biochemical and pharmaceutical research, serving as a critical building block in peptide synthesis and a modulator in neuropharmacological studies.[1][2] Its utility in these applications is fundamentally linked to its behavior in aqueous environments, with water solubility being a paramount physicochemical parameter. This guide provides a comprehensive technical overview of the principles governing the aqueous solubility of D-Glutamic acid α-amide hydrochloride, detailed methodologies for its empirical determination, and an analysis of the key factors that influence this property. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to advance their work in formulation, synthesis, and biological assays.

Introduction: The Significance of D-Glutamic Acid α-Amide Hydrochloride

D-Glutamic acid α-amide hydrochloride is the D-enantiomer of isoglutamine, presented as a hydrochloride salt. Its structure, featuring a primary amide at the α-carboxyl position of glutamic acid, confers unique properties that make it a valuable tool in several scientific domains. It is utilized in the synthesis of complex peptides and as a research compound in studies targeting neurological disorders, where it may play a role in modulating synaptic transmission.[1]

The hydrochloride salt form is specifically designed to enhance stability and, typically, aqueous solubility. For drug development professionals, understanding solubility is not merely an academic exercise; it is a critical determinant of a compound's developability. Aqueous solubility directly impacts bioavailability, formulation strategies, and the design of meaningful in vitro biological assays.[3] A compound with poor aqueous solubility can present significant challenges, leading to unreliable experimental results and costly formulation hurdles.[4] Therefore, a thorough characterization of the solubility of D-Glutamic acid α-amide hydrochloride is a foundational step in its application.

Theoretical Framework for Solubility

The aqueous solubility of D-Glutamic acid α-amide hydrochloride is governed by the interplay of its functional groups with water molecules. The molecule's structure presents several features that contribute to its overall polarity and ability to form hydrogen bonds, which are the primary drivers of solubility in water.

  • The Amide Group: Amides are polar and can participate in hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H protons of the primary amide can act as hydrogen bond donors.[5][6] This dual capability allows for strong interactions with the polar water solvent.

  • The Amino Group: The primary amino group is basic and, at physiological pH, will be protonated (-NH3+). This positive charge significantly enhances water solubility through strong ion-dipole interactions.

  • The γ-Carboxylic Acid Group: The side-chain carboxylic acid is acidic, with the pKa of the γ-carboxyl group in glutamic acid being approximately 4.3.[7] Below this pH, it will be largely protonated (-COOH), while above this pH, it will be deprotonated (-COO-), contributing a negative charge and further enhancing solubility.

  • The Hydrochloride Salt: The presence of the hydrochloride salt ensures that the molecule is fully protonated at its most basic site (the α-amino group), existing as a cation. This pre-ionization dramatically increases its affinity for the highly polar water solvent compared to the free base form.

The overall solubility is a composite of these effects and is highly dependent on the pH of the aqueous medium, which dictates the ionization state of the amino and carboxylic acid groups.

Physicochemical Properties for Context

To contextualize the solubility of the target compound, it is useful to compare it with related molecules.

CompoundMolecular Weight ( g/mol )Water SolubilityReference
D-Glutamic acid α-amide hydrochloride 182.61Data not explicitly available in literature; expected to be highly soluble due to its ionic nature.[8]
L-Glutamic acid α-amide146.14Highly soluble in water.[9][10]
D-Glutamic acid147.138.88 g/L (at 25 °C)[11]
L-Glutamic acid hydrochloride183.6050 mg/mL (50,000 g/L)

The high solubility of the parent amino acid's hydrochloride salt suggests that D-Glutamic acid α-amide hydrochloride is also likely to be readily soluble in water.

Caption: Key molecular features of D-Glutamic acid α-amide hydrochloride driving aqueous solubility.

Experimental Determination of Aqueous Solubility

Accurate solubility measurement requires robust and validated methodologies. Two primary types of solubility are typically measured in drug development: thermodynamic (equilibrium) and kinetic.[3]

Thermodynamic Equilibrium Solubility: The Gold Standard

Equilibrium solubility is defined as the maximum concentration of a compound in a specific solvent at equilibrium with its solid phase under defined conditions (e.g., temperature, pH).[3] The shake-flask method is the most reliable "gold standard" technique for its determination.[4][12]

Objective: To determine the thermodynamic equilibrium solubility of D-Glutamic acid α-amide hydrochloride in water at a controlled temperature.

Materials:

  • D-Glutamic acid α-amide hydrochloride (ensure purity is high and characterized)

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter, calibrated

  • Thermostatically controlled shaker incubator

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spec)

  • Volumetric flasks and pipettes for standard preparation

Methodology:

  • Preparation: Add an excess amount of D-Glutamic acid α-amide hydrochloride to a glass vial. The key is to ensure that a solid residue remains after equilibrium is reached, confirming saturation.[12]

  • Solvent Addition: Add a precise volume of purified water to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[4] It is advisable to perform a time-to-equilibrium study by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[4] This step is critical to avoid artificially high results.

  • Dilution & Analysis: Accurately dilute the clear filtrate with a known volume of the mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. The concentration is calculated against a standard curve prepared from known concentrations of D-Glutamic acid α-amide hydrochloride.

  • Final Check: After sampling, visually inspect the vial to confirm the presence of remaining solid. Measure the pH of the saturated solution, as the dissolution of an acidic salt can alter the final pH.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add precise volume of aqueous buffer A->B C Agitate in shaker at constant T (e.g., 24-48h) B->C D Settle suspension C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC) F->G H Measure final pH of saturated solution G->H

Sources

Foundational

The Amidation Axis: D-Isoglutamine’s Critical Role in Peptidoglycan Architecture and Immune Evasion

Executive Summary In the complex architecture of the bacterial cell wall, D-Isoglutamine (D-iGln) is not merely a structural residue; it is a pivotal checkpoint for bacterial viability, antibiotic resistance, and immune...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the complex architecture of the bacterial cell wall, D-Isoglutamine (D-iGln) is not merely a structural residue; it is a pivotal checkpoint for bacterial viability, antibiotic resistance, and immune evasion. Located at the second position of the peptidoglycan (PG) stem peptide, D-iGln is formed via the amidation of D-Glutamate (D-Glu).[1][2][3]

For drug development professionals, this residue represents a high-value target. The enzymatic complex responsible for this modification—MurT/GatD —is essential in pathogens like Staphylococcus aureus and Mycobacterium tuberculosis but absent in humans. This guide dissects the mechanistic role of D-iGln, the machinery of its biosynthesis, and the validated protocols for its detection and quantification.

Biosynthetic Machinery: The MurT/GatD Complex

The conversion of D-Glutamate to D-Isoglutamine does not occur on the free amino acid. It is a late-stage modification occurring on the lipid-linked peptidoglycan precursor (Lipid II).

The Mechanism

In S. aureus and other Gram-positive bacteria, this reaction is catalyzed by a bi-enzyme complex:

  • GatD (Glutamine Amidotransferase-like protein): Acts as the glutaminase.[1] It hydrolyzes host glutamine to generate ammonia (NH₃).

  • MurT (Mur Ligase homolog): Acts as the synthetase.[1] It utilizes ATP to activate the

    
    -carboxyl group of the D-Glu residue on Lipid II, facilitating the nucleophilic attack by the ammonia provided by GatD.
    

This coupling is obligate; MurT cannot function without the ammonia channel from GatD, ensuring that toxic ammonia is not released into the cytoplasm.

Visualization of the Pathway

Biosynthesis cluster_Enzyme MurT/GatD Complex Glutamine L-Glutamine (Host/Cellular) GatD GatD (Glutaminase) Glutamine->GatD LipidII Lipid II (Precursor) MurT MurT (Ligase + ATP) LipidII->MurT Ammonia NH3 (Channeled) GatD->Ammonia Hydrolysis AmidatedLipidII Amidated Lipid II (D-iGln) MurT->AmidatedLipidII Amidation Ammonia->MurT Channeling PG_Polymer Mature Peptidoglycan AmidatedLipidII->PG_Polymer Transglycosylation & Transpeptidation

Figure 1: The coupled enzymatic pathway of peptidoglycan amidation via the MurT/GatD complex. Note the substrate specificity for Lipid II.

Physiological & Structural Roles

The amidation of D-Glutamate to D-Isoglutamine fundamentally alters the physicochemical properties of the bacterial envelope.

Charge Neutralization and Antibiotic Resistance

The D-Glu residue carries a free


-carboxyl group (negative charge). Amidation converts this to a neutral amide.
  • Impact: In S. aureus, unmodified PG is highly anionic. This negative charge attracts cationic antimicrobial peptides (CAMPs) like defensins. By amidating D-Glu, the bacterium reduces its net negative surface charge, effectively "repelling" these host defense molecules.

  • MRSA Implication: Studies show that murT/gatD suppression resensitizes MRSA to beta-lactams and lysozyme, making it a "potentiator" target.

Cross-Linking Efficiency

Penicillin-Binding Proteins (PBPs) require specific structural motifs for recognition. The D-iGln residue is a critical recognition determinant for PBP2 and PBP4 in staphylococci.

  • Data Point: Deletion of murT results in a massive decrease in PG cross-linking, leading to cell lysis.

Comparative Analysis
FeatureNon-Amidated PG (D-Glu)Amidated PG (D-iGln)Biological Consequence
Net Charge Negative (Anionic)NeutralModulates affinity for cationic peptides.
PBP Recognition Low AffinityHigh AffinityEssential for cell wall cross-linking.
Lysozyme Resistance LowHighProtects against host innate immunity.
Prevalence B. subtilis (partial), E. coliS. aureus, M. tuberculosis, S. pneumoniaeDefines pathogenic potential in many Gram-positives.

Immunomodulation: The NOD Receptor Paradox

The innate immune system detects peptidoglycan via Nucleotide-binding Oligomerization Domain (NOD) receptors.[4][5][6] D-iGln plays a dual role here.

NOD2 Recognition

NOD2 specifically recognizes Muramyl Dipeptide (MDP) .[4][6][7][8]

  • The Structure: MDP consists of N-acetylmuramic acid linked to L-Ala and D-iGln .[9][10]

  • The Paradox: While amidation is necessary for bacterial structural integrity, the resulting D-iGln moiety is the exact "signature" recognized by NOD2 to trigger NF-

    
    B and pro-inflammatory cytokines.
    
  • Evasion Strategy: Some pathogens modify the glycan backbone (e.g., N-deacetylation) or the peptide stem further to dampen this recognition, but the D-iGln core remains a primary PAMP (Pathogen-Associated Molecular Pattern).

NOD1 Evasion

NOD1 recognizes D-Glu-meso-DAP (typical of Gram-negatives).

  • Mechanism: Amidation of the D-Glu residue (converting it to D-iGln) blocks NOD1 recognition. This is a specific evasion strategy used by certain organisms to fly under the radar of NOD1 surveillance.

Experimental Protocols: Detection & Quantification

To validate the presence of D-iGln or screen for MurT inhibitors, one must isolate and analyze muropeptides.

Protocol: Peptidoglycan Purification and LC-MS Analysis[11][12][13]

Objective: Isolate muropeptides and distinguish between D-Glu (mass shift +1 Da) and D-iGln forms.

Step-by-Step Methodology:

  • Cell Lysis & Boiling:

    • Pellet bacteria and resuspend in 4% SDS.[11]

    • Boil for 30 mins. Rationale: This solubilizes the membrane and removes non-covalently bound proteins, leaving the PG sacculus intact.

  • Enzymatic Deproteinization:

    • Wash SDS-free. Treat with Pronase E or Trypsin (37°C, overnight).

    • Rationale: Removes covalently bound lipoproteins that interfere with MS analysis.

  • Teichoic Acid Removal (Gram-Positives):

    • Incubate with 48% Hydrofluoric Acid (HF) (4°C, 48h) or 1M HCl.

    • Rationale: Cleaves the phosphodiester bonds of teichoic acids attached to the glycan.

  • Muramidase Digestion:

    • Treat purified sacculi with Mutanolysin (not just Lysozyme, as Mutanolysin cuts O-acetylated PG better).

    • Incubate 37°C, 16h.

  • Reduction (Critical Step):

    • Add Sodium Borohydride (NaBH₄).

    • Rationale: Reduces the terminal MurNAc sugar to muramitol. This prevents mutarotation (anomerization), collapsing two potential HPLC peaks (

      
       and 
      
      
      
      ) into a single sharp peak for quantification.
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3).

    • Mobile Phase A: 0.1% Formic Acid in Water.[12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: ESI-MS in positive mode. Look for the mass difference of -1 Da (Amidation = -OH + NH₂ = -17 + 16 = -1). Correction: The mass difference between Acid (-COOH) and Amide (-CONH₂) is actually -0.984 Da (OH is 17.00, NH₂ is 16.02). Wait, -OH (loss) + NH₂ (gain). Mass change: -17.0027 + 16.0187 = -0.9840 Da . In low res MS, it looks like -1 Da.

Analytical Workflow Diagram

Protocol Sample Bacterial Culture SDS 4% SDS Boil (Remove non-covalent proteins) Sample->SDS Pronase Pronase/Trypsin Digestion (Remove covalent lipoproteins) SDS->Pronase Acid HF/HCl Treatment (Remove Teichoic Acids) Pronase->Acid Mutanolysin Mutanolysin Digestion (Cleave Glycan Backbone) Acid->Mutanolysin Reduction NaBH4 Reduction (Prevent Anomerization) Mutanolysin->Reduction LCMS LC-MS Analysis (Detect Mass Shift -1 Da) Reduction->LCMS

Figure 2: Validated workflow for the extraction and mass-spectrometric analysis of peptidoglycan amidation.

References

  • Münch, D. et al. (2012). Identification and in vitro analysis of the GatD/MurT enzyme-complex catalyzing lipid II amidation in Staphylococcus aureus.[13] PLoS Pathogens. Link

  • Figueiredo, T. A. et al. (2012). Identification of genetic determinants and enzymes involved with the amidation of glutamic acid residues in the peptidoglycan of Staphylococcus aureus.[3][13] PLoS Pathogens. Link

  • Girardin, S. E. et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. Journal of Biological Chemistry. Link

  • Maitra, A. et al. (2023). Amidation of glutamate residues in mycobacterial peptidoglycan is essential for cell wall cross-linking. Frontiers in Cellular and Infection Microbiology. Link

  • Morlot, C. et al. (2018). Structural basis of cell wall peptidoglycan amidation by the GatD/MurT complex of Staphylococcus aureus. Nature Communications. Link

  • Irazoki, O. et al. (2019). Peptidoglycan muropeptides: release, processing, and signaling. Frontiers in Microbiology. Link

Sources

Protocols & Analytical Methods

Method

Protocol for D-Glutamic acid alpha-amide HCl in peptide synthesis

Application Note: Protocol for D-Glutamic Acid -Amide HCl in Peptide Synthesis ·HCl) Executive Summary & Strategic Context D-Glutamic acid -amide (also known as D-Isoglutamine ) is a critical chiral building block, most...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for D-Glutamic Acid -Amide HCl in Peptide Synthesis


·HCl)

Executive Summary & Strategic Context

D-Glutamic acid


-amide (also known as D-Isoglutamine ) is a critical chiral building block, most notably recognized as the C-terminal residue in Muramyl Dipeptide (MDP)  and its immunomodulatory analogs. Unlike standard amino acids, this molecule presents a unique "inverted" challenge: the 

-carboxyl is already capped as an amide (

), while the side-chain

-carboxyl is often free (depending on the specific derivative) or requires orthogonal protection.

The hydrochloride salt form (H-D-Glu-NH


[1][2]·HCl) provides stability but introduces a solubility and neutralization hurdle. In organic solvents (DMF/DCM), the salt is insoluble. Successful utilization requires a precise In Situ Neutralization  strategy that liberates the 

-amine for coupling without activating the

-carboxylic acid, which would lead to uncontrolled polymerization or branching.
Key Chemical Specifications
PropertySpecificationNotes
Common Name D-Isoglutamine HClH-D-Glu-NH

[3]·HCl
CAS Number 617-65-2 (Free base) / 108607-02-9 (Side-chain protected variants)Verify specific salt form on CoA.
Molecular Weight ~182.6 g/mol (HCl salt)Hygroscopic; store in desiccator.
Solubility Water (High), MeOH (Moderate), DMF (Poor)Requires base (DIEA/NMM) to solubilize in organic media.
pKa Values

-NH

: ~8.0 |

-COOH: ~4.3
Critical: Coupling must occur at pH 7.5–8.0 to favor amine nucleophilicity.

Strategic Considerations: The "Selectivity Window"

When coupling an N-protected amino acid (e.g., Boc-L-Ala-OSu) to H-D-Glu-NH


·HCl, you face a chemoselectivity challenge. The molecule contains both a nucleophile (amine) and a potential nucleophile/electrophile (side-chain carboxyl).
  • Avoid Carbodiimides (DCC/EDC) with Free Acid: If the

    
    -COOH is unprotected, using EDC will activate it, causing self-polymerization or anhydride formation.
    
  • Use Active Esters: N-hydroxysuccinimide (OSu) or Pentafluorophenyl (Pfp) esters are preferred. They react rapidly with the free amine but are generally inert toward the free carboxylic acid under mild basic conditions.

  • Glutarimide Risk: D-Glu derivatives are prone to cyclization (glutarimide formation), especially if the side chain is activated or if a Glycine residue is adjacent.

Visualization: Chemoselective Coupling Logic

G Start Start: H-D-Glu-NH2·HCl (Solid, Insoluble in DMF) Base Add Base (DIEA/NMM) Stoichiometry: 1.0 - 1.1 equiv Start->Base Split Resulting Species in Solution Base->Split Amine Free Amine (-NH2) High Nucleophilicity Split->Amine Deprotonated Carboxyl Carboxylate (-COO-) Low Nucleophilicity Split->Carboxyl Deprotonated Reaction Selective Amide Bond Formation Amine->Reaction Fast Kinetic Path SideReaction Side Reaction: Anhydride/Ester (Avoided) Carboxyl->SideReaction Slow/No Reaction (with Active Esters) ActiveEster Add Activated AA (e.g., Boc-Ala-OSu) ActiveEster->Reaction ActiveEster->SideReaction Only if Excess Base

Figure 1: Chemoselective activation pathway ensuring the amine reacts while the side-chain carboxylate remains passive.

Protocol A: Solution Phase Coupling (Active Ester Method)

Application: Synthesis of MDP analogs (e.g., Boc-L-Ala-D-isoGln-OH). Rationale: This method avoids protecting the


-COOH by exploiting the kinetic superiority of the amine reacting with active esters.
Materials
  • Amine Component: H-D-Glu-NH

    
    ·HCl (1.0 equiv)[4]
    
  • Carboxyl Component: Boc-L-Ala-OSu (N-hydroxysuccinimide ester) (1.1 equiv)

  • Base: Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.0–1.1 equiv)

  • Solvent: DMF (Anhydrous) or DMF/Water (9:1 mix if solubility is stubborn)

Step-by-Step Procedure
  • Solubilization & Neutralization:

    • Weigh H-D-Glu-NH

      
      ·HCl into a round-bottom flask.
      
    • Add DMF (concentration ~0.2 M). The salt will likely remain suspended.

    • Add exactly 1.0 equivalent of TEA or NMM.

    • Observation: The suspension should clear or become a fine, cloudy dispersion as the free amine forms and the HCl is scavenged.

    • Caution: Do not use excess base (>1.2 equiv). Excess base increases the nucleophilicity of the

      
      -carboxylate and promotes racemization.
      
  • Coupling:

    • Add the active ester (Boc-L-Ala-OSu) in one portion.

    • Stir at Room Temperature (20–25°C) for 12–24 hours.

    • Monitoring: Monitor via TLC (System: CHCl

      
      /MeOH/AcOH 85:10:5) or HPLC. Ninhydrin stain will show the disappearance of the free amine spot (D-Glu-NH
      
      
      
      ).
  • Work-up (Purification of the Free Acid Product):

    • Evaporate DMF under reduced pressure (high vacuum, <40°C).

    • Redissolve the residue in minimal water or 5% NaHCO

      
      .
      
    • Wash with Ethyl Acetate (to remove unreacted active ester). Discard organic layer.

    • Acidify the aqueous layer to pH 2–3 using 1M HCl (carefully, in an ice bath).

    • Extract the product (now protonated at the

      
      -COOH) into Ethyl Acetate or n-Butanol.
      
    • Dry over MgSO

      
      , filter, and concentrate.
      

Protocol B: Side-Chain Protection (Preparation for SPPS)

Application: If you intend to use D-Glu-NH


 in Solid Phase Peptide Synthesis (SPPS) or complex convergent synthesis, the free 

-COOH must be protected to prevent branching.

Target: Synthesis of H-D-Glu(OtBu)-NH


·HCl.
Methodology (Esterification)

Direct esterification of the amide-containing molecule is difficult without hydrolyzing the amide. It is often better to purchase H-D-Glu(OtBu)-NH


  directly. However, if synthesis is required:
  • Starting Material: Z-D-Glu-NH

    
     (N-Benzyloxycarbonyl protected).
    
  • Esterification: React with Isobutylene / H

    
    SO
    
    
    
    (catalytic) in DCM. This installs the tert-butyl group on the
    
    
    -COOH.
  • Deprotection: Hydrogenolysis (H

    
    , Pd/C) in MeOH/HCl to remove the Z-group.
    
  • Result: H-D-Glu(OtBu)-NH

    
    [3]·HCl.
    

Note: This protected building block can now be used in standard EDC/HOBt couplings without risk of side-chain interference.

Critical Troubleshooting: Glutarimide Formation

A major failure mode in Glutamic acid chemistry is the formation of Glutarimide (a 6-membered cyclic imide), particularly when the


-carboxyl is activated or during base treatments.
Mechanism & Prevention[5]
  • Risk Factor: Strong base (e.g., 20% Piperidine in SPPS) promotes attack of the backbone amide nitrogen on the side-chain ester/acid.

  • Prevention:

    • Steric Bulk: Use bulky protecting groups on the side chain (OtBu is better than OBzl).

    • H-Dmb Protection: In SPPS, protecting the backbone nitrogen (H-Dmb) prevents it from attacking the side chain.

    • Avoid Strong Activation: When coupling to the amine of D-Glu-NH

      
      , this is less of a risk. The risk peaks when D-Glu is in the middle of a chain and you are deprotecting the N-terminus.
      
Visualization: Glutarimide Pathway[5]

Glutarimide Precursor Peptide Backbone (-NH-CH(R)-CO-) BaseAttack Base Treatment (Deprotonation of Amide N) Precursor->BaseAttack Cyclization Nucleophilic Attack on Side Chain (gamma-CO) BaseAttack->Cyclization Glutarimide Glutarimide Ring (Dead End / Byproduct) Cyclization->Glutarimide Cyclization

Figure 2: The Glutarimide formation pathway. In SPPS, this results in chain termination or deletion sequences.

References

  • Synthesis of Muramyl Dipeptide (MDP)

    • Lefrancier, P., et al. (1977). "Synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some N-acetylmuramyl-peptide analogs."[5] International Journal of Peptide and Protein Research.

    • Context: Establishes the foundational protocol for coupling L-Ala to D-Isoglutamine.
    • (Verified PubMed Entry)

  • Glutarimide Formation in Peptide Synthesis

    • Zhu, J., & Marchant, R. E. (2008).[6][7] "Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: Unexpected glutarimide formation."[8] Journal of Peptide Science.

    • Context: Details the mechanism of side-chain cyclization and prevention str
  • Solubility and Physical Properties

    • PubChem Compound Summary for CID 56777324 (H-Glu-NH2 HCl).[1]

    • Context: Verification of molecular weight, salt form properties, and safety d
  • Optimization of Coupling Reagents

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
    • Context: Authoritative review on selecting Active Esters (OSu/Oxyma)

Sources

Application

Application Note: Synthesis of Muramyl Dipeptide Analogs via D-Isoglutamine HCl

This guide details the chemical synthesis of Muramyl Dipeptide (MDP) analogs, specifically utilizing D-Isoglutamine Hydrochloride (D-isoGln[1]·HCl) as a core building block. This protocol is designed for high-purity appl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical synthesis of Muramyl Dipeptide (MDP) analogs, specifically utilizing D-Isoglutamine Hydrochloride (D-isoGln[1]·HCl) as a core building block. This protocol is designed for high-purity applications in immunotherapy and vaccine adjuvant development.

Introduction & Scientific Context

Muramyl Dipeptide (MDP) (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal bioactive peptidoglycan motif responsible for activating the NOD2  (Nucleotide-binding oligomerization domain-containing protein 2) receptor.[1][2][3][4] Activation of NOD2 triggers the NF-

B signaling pathway, leading to the production of pro-inflammatory cytokines (TNF-

, IL-1

, IL-6), which orchestrates innate and adaptive immune responses.[1]

The D-Isoglutamine residue is critical for this bioactivity. Unlike natural L-Glutamine (which has a


-amide), D-Isoglutamine possesses an 

-amide and a free

-carboxyl group.[1] The specific stereochemistry (D-configuration) and the isoglutamine structure are non-negotiable requirements for NOD2 recognition; inversion to L-isoGln or D-Gln abolishes activity.
Strategic Use of D-Isoglutamine HCl

Using D-Isoglutamine HCl directly as a starting material offers a streamlined convergent synthesis route. It avoids the complex protection/deprotection steps often required when starting from D-Glutamic acid, provided that the coupling conditions are tuned to prevent side reactions at the free


-carboxyl group.

Chemical Strategy & Retrosynthesis

The synthesis follows a Convergent Strategy comprising three phases:

  • Dipeptide Assembly: Selective acylation of D-Isoglutamine HCl with an activated L-Alanine derivative.

  • Carbohydrate Activation: Preparation of a protected

    
    -acetylmuramic acid (MurNAc) active ester.
    
  • Coupling & Deprotection: Condensation of the carbohydrate and peptide fragments followed by global hydrogenolysis.

Retrosynthetic Analysis (DOT Diagram)[1]

Retrosynthesis cluster_0 Fragment A: Carbohydrate cluster_1 Fragment B: Dipeptide MDP Muramyl Dipeptide (MDP) (Target) ProtectedMDP Protected MDP Precursor (Benzyl/Benzylidene protected) MDP->ProtectedMDP Hydrogenolysis (Pd/C, H2) MurNAc Activated MurNAc Derivative (1-α-O-Bn-4,6-O-benzylidene-MurNAc-OSu) ProtectedMDP->MurNAc Coupling Dipeptide L-Ala-D-isoGln (Free Acid / Amine) ProtectedMDP->Dipeptide Coupling Ala Boc-L-Alanine-OSu Dipeptide->Ala IsoGln D-Isoglutamine HCl Dipeptide->IsoGln

Caption: Retrosynthetic breakdown of MDP showing the convergent assembly of the activated Muramic acid fragment and the L-Ala-D-isoGln dipeptide derived from D-Isoglutamine HCl.

Detailed Experimental Protocol

Phase 1: Synthesis of Boc-L-Alanyl-D-Isoglutamine

Objective: Couple L-Alanine to D-Isoglutamine HCl without protecting the


-carboxyl group of the isoglutamine.

Reagents:

  • D-Isoglutamine HCl (H-D-isoGln-OH[1]·HCl)

  • Boc-L-Alanine

    
    -hydroxysuccinimide ester (Boc-L-Ala-OSu)[1]
    
  • Triethylamine (TEA) or

    
    -Methylmorpholine (NMM)[1]
    
  • Solvent: DMF (Dimethylformamide) / Water (1:1 mixture)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of D-Isoglutamine HCl in 30 mL of distilled water.

  • Neutralization: Add 20 mmol of Triethylamine (TEA) to neutralize the hydrochloride salt and the

    
    -carboxylic acid, ensuring the 
    
    
    
    -amine is available as a nucleophile. The pH should be approximately 8.0–8.5.
  • Addition: Dissolve 11 mmol (1.1 eq) of Boc-L-Ala-OSu in 30 mL of DMF. Add this solution dropwise to the aqueous D-isoGln solution with vigorous stirring.

    • Expert Insight: The use of the OSu (Succinimide) active ester is crucial here. It reacts specifically with the amine. Carbodiimide coupling (EDC/DCC) is not recommended for the free acid form as it would activate the

      
      -carboxyl of D-isoGln, leading to polymerization or anhydride formation.
      
  • Reaction: Stir the mixture at room temperature (

    
    ) for 18–24 hours. Monitor by TLC (System: CHCl
    
    
    
    :MeOH:AcOH 85:10:5).[1]
  • Work-up:

    • Evaporate the DMF/Water under reduced pressure (rotary evaporator,

      
      ).
      
    • Redissolve the residue in minimal water and acidify to pH 2–3 with 1N HCl.

    • Extract with Ethyl Acetate (3x) to remove unreacted Boc-L-Ala-OSu and byproducts.[1] Note: The product Boc-L-Ala-D-isoGln is polar and may remain in the aqueous phase or precipitate.

    • If the product is in the aqueous phase, extract with

      
      -Butanol or lyophilize directly and purify via crystallization (MeOH/Ether).
      
  • Deprotection (Boc Removal):

    • Dissolve the intermediate in Trifluoroacetic acid (TFA) / DCM (1:1) for 1 hour.

    • Evaporate TFA, wash with ether, and dry to obtain H-L-Ala-D-isoGln[1]·TFA salt.

Phase 2: Activation of Protected Muramic Acid

Objective: Prepare the carbohydrate moiety for coupling.

Starting Material: 1-


-

-Benzyl-4,6-

-benzylidene-

-acetylmuramic acid.[1] (Synthesized from GlcNAc via benzyl glycosylation, benzylidene protection, and alkylation with D,L-2-chloropropionic acid).[1]

Protocol:

  • Dissolve 5 mmol of the protected Muramic acid in dry THF/Dioxane.

  • Add 5.5 mmol of

    
    -Hydroxysuccinimide (HOSu) and 5.5 mmol of DCC (Dicyclohexylcarbodiimide).
    
  • Stir at

    
     for 2 hours, then at room temperature overnight.
    
  • Filter off the precipitated DCU (dicyclohexylurea).

  • Evaporate solvent to obtain the Active Ester (MurNAc-OSu) . Use immediately or recrystallize.

Phase 3: Convergent Coupling & Global Deprotection

Objective: Link the sugar and peptide, then remove protecting groups.

Protocol:

  • Coupling:

    • Dissolve 5 mmol of H-L-Ala-D-isoGln[1]·TFA (from Phase 1) in DMF.[1]

    • Add 10 mmol TEA to neutralize the TFA salt.

    • Add 5 mmol of Protected MurNAc-OSu (from Phase 2).[1]

    • Stir at room temperature for 24–48 hours.

    • QC Check: Monitor consumption of the amine by Ninhydrin test (should turn negative).

  • Purification of Protected MDP:

    • Evaporate DMF. Dissolve residue in CHCl

      
      /MeOH.
      
    • Purify via Silica Gel Column Chromatography (Eluent: CHCl

      
      /MeOH gradient).[1]
      
    • Isolate 1-

      
      -
      
      
      
      -Benzyl-4,6-
      
      
      -benzylidene-MurNAc-L-Ala-D-isoGln
      .
  • Global Deprotection (Hydrogenolysis):

    • Dissolve the protected MDP in Acetic Acid / Water (or Methanol/Water).

    • Add Pd/C catalyst (10% wt loading).[1]

    • Hydrogenate at atmospheric pressure (balloon) or 30 psi for 24 hours. This removes the 1-benzyl and 4,6-benzylidene groups simultaneously.

    • Filter through Celite to remove catalyst.

    • Lyophilize the filtrate to obtain crude MDP .

Quality Control & Validation

Trustworthiness in synthesis is established through rigorous characterization.

ParameterMethodAcceptance Criteria
Identity High-Resolution MS (ESI-TOF)Mass accuracy < 5 ppm (

)
Purity RP-HPLC (C18 Column)

Area Under Curve (210 nm)
Stereochemistry 1H-NMR (D

O, 500 MHz)
Confirm D-isoGln

-proton shift and coupling constants.
Endotoxin LAL Assay

(Critical for immunological assays)
HPLC Method for MDP Analysis[6]
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    m, 4.6 x 250 mm).[1]
    
  • Mobile Phase A: 0.1% TFA in Water.[5]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 10% B over 20 min (MDP is very polar).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm.

Mechanism of Action (Visualized)

Understanding the biological endpoint is crucial for analog design. MDP enters the cell and binds NOD2, triggering a cascade.

NOD2_Pathway MDP MDP Analog (Ligand) NOD2 NOD2 Receptor (Cytosolic) MDP->NOD2 Binding & Unfolding RIP2 RIP2 Kinase NOD2->RIP2 CARD-CARD Interaction TAK1 TAK1 Complex RIP2->TAK1 Polyubiquitination IKK IKK Complex TAK1->IKK Phosphorylation NFkB NF-κB (Translocation) IKK->NFkB IκB Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: The NOD2 signaling cascade activated by MDP.[1][2][3][6][7] Analogs aim to modulate this pathway for adjuvant potency without pyrogenicity.

References

  • Merser, C., et al. (1975).[1][8] "Synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response." Biochemical and Biophysical Research Communications. Link

  • Lefrancier, P., et al. (1977).[1][8] "Synthesis of some new analogs of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP)." International Journal of Peptide and Protein Research. Link

  • Inohara, N., et al. (2003).[1] "Host recognition of bacterial muramyl dipeptide mediated through NOD2." Journal of Biological Chemistry. Link

  • Girardin, S. E., et al. (2003).[1] "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection."[3][6][4] Journal of Biological Chemistry. Link

  • Bachem. "Peptide Coupling Reagents: A Guide." Bachem Technical Notes. Link

Sources

Method

D-Glutamic acid alpha-amide HCl preparation from D-Glutamic acid

An Application Note for the Synthesis of D-Glutamic Acid α-Amide Hydrochloride Title: A Comprehensive Guide to the Preparation of D-Glutamic Acid α-Amide Hydrochloride from D-Glutamic Acid Abstract: D-Glutamic acid α-ami...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of D-Glutamic Acid α-Amide Hydrochloride

Title: A Comprehensive Guide to the Preparation of D-Glutamic Acid α-Amide Hydrochloride from D-Glutamic Acid

Abstract: D-Glutamic acid α-amide hydrochloride (D-isoglutamine HCl) is a valuable chiral building block in medicinal chemistry and neuroscience research, serving as a key component in the synthesis of neuroprotective agents and peptide analogs.[1] This application note provides a detailed, field-proven protocol for the multi-step synthesis of D-glutamic acid α-amide hydrochloride from the readily available starting material, D-glutamic acid. The synthetic strategy hinges on an orthogonal protection scheme, employing a benzyl ester for the γ-carboxyl group and a tert-butyloxycarbonyl (Boc) group for the α-amino function. This approach allows for the selective amidation of the α-carboxyl group using a carbodiimide coupling agent, followed by a sequential deprotection to yield the target compound with high purity. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, step-by-step protocols, and methods for characterization.

Introduction and Synthetic Strategy

The synthesis of a specific amide of a trifunctional amino acid like D-glutamic acid requires a robust strategy to differentiate between its two carboxyl groups and the α-amino group. A direct amidation of D-glutamic acid is not feasible as it would lead to a mixture of products and polymerization. Therefore, a carefully planned protection-deprotection strategy is paramount.

Our approach is a "quasi-orthogonal" Boc/Bzl strategy, which is a cornerstone of classical peptide synthesis.[2][3] The core principles of this strategy are:

  • γ-Carboxyl Protection: The side-chain carboxyl group is protected as a benzyl ester (OBzl). This group is stable under the mildly acidic and basic conditions used in subsequent steps but can be readily removed via catalytic hydrogenolysis.[4]

  • α-Amino Protection: The α-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the conditions of esterification and amidation but can be selectively cleaved with moderate acids like trifluoroacetic acid (TFA).[2][5]

  • Selective α-Carboxyl Amidation: With the other two functional groups masked, the free α-carboxyl group can be selectively activated and converted to an amide. Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), are highly effective for this transformation, proceeding through an O-acylisourea intermediate.[6][7][8]

  • Sequential Deprotection: Finally, the protecting groups are removed in a specific order. In this protocol, we detail a two-step deprotection involving catalytic hydrogenolysis to remove the benzyl ester, followed by acidic cleavage of the Boc group, which concurrently forms the desired hydrochloride salt.

This systematic approach ensures high selectivity at each stage, minimizing side reactions and facilitating the purification of intermediates and the final product.

Overall Synthesis Workflow

The multi-step synthesis is outlined in the workflow diagram below. The process begins with the protection of D-glutamic acid and proceeds through amidation and deprotection to afford the final hydrochloride salt.

G cluster_0 PART 1: Protection cluster_1 PART 2: Amidation cluster_2 PART 3: Deprotection & Salt Formation A D-Glutamic Acid B γ-Benzyl-D-glutamate (H-D-Glu(OBzl)-OH) A->B Benzyl Alcohol, H+ catalyst C N-Boc-γ-Benzyl-D-glutamate (Boc-D-Glu(OBzl)-OH) B->C (Boc)₂O, Base D N-Boc-D-glutamic acid α-amide γ-benzyl ester (Boc-D-Glu(OBzl)-NH₂) C->D 1. DCC 2. NH₃ source E N-Boc-D-glutamic acid α-amide (Boc-D-Glu-NH₂) D->E H₂ / Pd-C F D-Glutamic acid α-amide (H-D-Glu-NH₂) E->F HCl (anhydrous) G D-Glutamic acid α-amide HCl (Final Product) F->G Isolation

Figure 1: Overall workflow for the synthesis of D-Glutamic acid α-amide HCl.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like DCC, TFA, and triphosgene are toxic and/or corrosive.

Protocol 1: Synthesis of γ-Benzyl-D-glutamate (H-D-Glu(OBzl)-OH)

Causality: The selective esterification of the γ-carboxyl group is the critical first step. While several methods exist, reacting L-glutamic acid γ-benzyl ester with triphosgene to form the N-carboxyanhydride (NCA), followed by controlled polymerization and hydrolysis, is an effective route described in the literature for related polymers.[9][10] A more direct, albeit potentially lower-yielding, approach involves acid-catalyzed esterification.

Materials:

  • D-Glutamic acid

  • Benzyl alcohol

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Deionized water

  • Ethanol

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add D-glutamic acid (1 equiv.), benzyl alcohol (1.5 equiv.), p-toluenesulfonic acid monohydrate (0.1 equiv.), and toluene (approx. 3 mL per gram of amino acid).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid product and wash it with toluene to remove excess benzyl alcohol.

  • Recrystallize the crude product from a water/ethanol mixture to purify.

  • Dry the purified solid under vacuum.

Protocol 2: Synthesis of N-Boc-γ-Benzyl-D-glutamate (Boc-D-Glu(OBzl)-OH)

Causality: The Boc group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc₂O). The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity to attack the anhydride.[2][11]

Materials:

  • γ-Benzyl-D-glutamate (from Protocol 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve γ-Benzyl-D-glutamate (1 equiv.) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate (2.5 equiv.) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 equiv.) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. The product should precipitate or form an oil.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white solid or viscous oil.

Protocol 3: Synthesis of N-Boc-D-glutamic acid α-amide γ-benzyl ester (Boc-D-Glu(OBzl)-NH₂)

Causality: The free α-carboxyl group is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia. To prevent side reactions, an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often used to form a more stable active ester, though direct amidation is feasible. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[6][7]

Materials:

  • Boc-D-Glu(OBzl)-OH (from Protocol 2)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • 1M HCl

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve Boc-D-Glu(OBzl)-OH (1 equiv.) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • In a separate flask, suspend ammonium chloride (1.2 equiv.) in DCM and add TEA (1.2 equiv.). Stir for 15-20 minutes.

  • Add the DCC (1.1 equiv.) dissolved in a minimal amount of DCM to the solution from step 1.

  • Immediately after, add the ammonia/TEA suspension from step 2 to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization.[12]

Protocol 4: Synthesis of D-Glutamic Acid α-Amide Hydrochloride

Causality: This final step involves the removal of both protecting groups. Catalytic hydrogenolysis is a mild and effective method for cleaving benzyl esters without affecting the Boc group.[4] Subsequently, the Boc group is removed under acidic conditions using anhydrous HCl in an organic solvent. This method simultaneously deprotects the α-amino group and forms the hydrochloride salt in a single step, which often aids in precipitation and purification of the final product.[5]

Materials:

  • Boc-D-Glu(OBzl)-NH₂ (from Protocol 3)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Anhydrous HCl (e.g., 4M in 1,4-dioxane or generated from acetyl chloride and methanol)

  • Diethyl ether, anhydrous

Procedure:

  • Benzyl Deprotection:

    • Dissolve Boc-D-Glu(OBzl)-NH₂ (1 equiv.) in methanol.

    • Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (H₂). Maintain a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain Boc-D-Glu-NH₂.

  • Boc Deprotection and Salt Formation:

    • Dissolve the crude Boc-D-Glu-NH₂ from the previous step in a minimal amount of methanol or ethyl acetate.

    • Cool the solution to 0 °C.

    • Slowly add an excess of anhydrous HCl in 1,4-dioxane (e.g., 3-4 equivalents) with stirring.

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

    • The product, D-Glutamic acid α-amide hydrochloride, should precipitate. If not, add anhydrous diethyl ether to induce precipitation.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Reaction Mechanism: DCC-Mediated Amidation

The activation of the carboxylic acid by DCC is a critical step for forming the amide bond under mild conditions.

Figure 2: Simplified mechanism of DCC-mediated amidation.

Data and Characterization

The successful synthesis of intermediates and the final product should be confirmed using standard analytical techniques.

CompoundMolecular Weight ( g/mol )Typical Physical FormExpected Yield (%)Key Analytical Parameters
Boc-D-Glu(OBzl)-OH337.37White solid or oil85-95¹H NMR, ¹³C NMR, MS (ESI)
Boc-D-Glu(OBzl)-NH₂336.38White solid70-85¹H NMR, ¹³C NMR, MS (ESI), IR (amide C=O stretch)
D-Glutamic acid α-amide HCl182.60White powder80-90 (from Boc-dep)¹H NMR, ¹³C NMR, MS (ESI), Melting Point: >220 °C (dec.)[1], Optical Rotation: [α]²⁵_D = -21 ± 1° (c=1 in 1N HCl)[1]

Analytical Methods:

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Ion-exchange chromatography is a standard method for amino acid analysis.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Conclusion

This application note provides a robust and reproducible multi-step synthesis for D-glutamic acid α-amide hydrochloride from D-glutamic acid. The strategic use of orthogonal Boc and Benzyl protecting groups allows for the selective and high-yield amidation of the α-carboxyl group. The detailed protocols and mechanistic insights serve as a valuable resource for researchers in synthetic chemistry and pharmaceutical development, enabling the reliable production of this important chiral building block.

References

  • Benchchem. The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide.
  • Mart, M., Jurczak, J., & Karakaya, I. (2022). Efficient catalyst-free direct amidation of non-activated carboxylic acids from carbodiimides. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • Benchchem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • PubMed.
  • PubMed. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids.
  • Boc Sciences. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate.
  • Khan Academy.
  • Sunresin. Boc / Bzl Solid Phase Synthesis.
  • PubMed.
  • The Royal Society of Chemistry.
  • Diaion.
  • Chem-Impex. D-Glutamic acid α-amide hydrochloride.
  • Sigma-Aldrich.
  • Google Patents. Method for purification of an amino acid using ion exchange resin.
  • AltaBioscience.
  • Master Organic Chemistry.
  • Joint Research Centre. (2021).

Sources

Application

Coupling reagents for D-Glu-NH2 HCl in peptide chemistry

Application Note: High-Efficiency Coupling Strategies for D-Glu-NH2 HCl in Peptide Synthesis -Amide Hydrochloride (H-D-Glu-NH HCl) Executive Summary The incorporation of D-Glutamic acid -amide (H-D-Glu-NH ) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for D-Glu-NH2 HCl in Peptide Synthesis


-Amide Hydrochloride (H-D-Glu-NH

HCl)

Executive Summary

The incorporation of D-Glutamic acid


-amide (H-D-Glu-NH

)
is a critical step in the synthesis of peptidomimetics, protease-resistant therapeutics, and immunomodulators (e.g., Muramyl dipeptide derivatives). However, the use of the hydrochloride salt form (H-D-Glu-NH

HCl
) presents three distinct chemical challenges that standard protocols often overlook:
  • Salt Neutralization: The HCl counterion must be neutralized to release the nucleophilic

    
    -amine, yet over-neutralization promotes racemization of the incoming activated amino acid.
    
  • Side-Chain Chemoselectivity: H-D-Glu-NH

    
     possesses a free 
    
    
    
    -carboxylic acid (unless specifically side-chain protected, e.g., H-D-Glu(OtBu)-NH
    
    
    ). Using standard activators (HATU, EDC) in the presence of this free acid leads to uncontrolled oligomerization and glutarimide formation.
  • Stereochemical Integrity: While D-Glu-NH

    
     is the nucleophile, the reaction conditions must preserve the chirality of the incoming electrophile (activated amino acid) and prevent epimerization of the D-Glu center itself under basic conditions.
    

This guide provides validated protocols for both Side-Chain Protected (Standard) and Unprotected (Chemoselective) scenarios.

Strategic Reagent Selection

The choice of coupling reagent depends entirely on the protection status of the Glutamic acid side chain.

Decision Matrix: Reagent Compatibility
FeatureScenario A: Protected Side Chain (H-D-Glu(OtBu)-NH

HCl)
Scenario B: Unprotected Side Chain (H-D-Glu-NH

HCl)
Primary Challenge Racemization of incoming AA; Steric hindrance.[1]Chemoselectivity (Preventing

-COOH activation).
Recommended Reagent DIC / Oxyma Pure Pre-activated Esters (–OSu, –OPfp)
Alternative HATU / DIEA (Strict base control required)EEDQ (Slow, but selective)
Contraindicated EDC / HOBt (Slower, higher racemization risk)HATU, PyBOP, EDC (Causes polymerization)

Critical Insight: Never use "in-situ" activation reagents (HATU, PyBOP, DIC) with unprotected H-D-Glu-NH


. These reagents will activate the free 

-carboxylic acid of the D-Glu, causing it to self-polymerize or cyclize, destroying the yield.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling D-Glu-NH


 HCl.

CouplingWorkflow cluster_Protected Scenario A: Protected (Standard) cluster_Unprotected Scenario B: Unprotected (High Risk) Start Starting Material: H-D-Glu-NH2 HCl Check Is the Side Chain (Gamma-COOH) Protected (e.g., OtBu)? Start->Check PathA Method: In-Situ Activation Check->PathA Yes PathB Method: Active Esters Check->PathB No StepA1 1. Dissolve Incoming AA + DIC + Oxyma PathA->StepA1 StepA2 2. Pre-activate (2-3 min) StepA1->StepA2 StepA3 3. Add H-D-Glu(OtBu)-NH2 HCl + 1.0 eq TMP (Base) StepA2->StepA3 Final Workup & Isolation StepA3->Final StepB1 1. Use Fmoc-AA-OSu / OPfp (No free activator) PathB->StepB1 StepB2 2. Dissolve H-D-Glu-NH2 HCl in DMF/Water StepB1->StepB2 StepB3 3. Add Base (NaHCO3 or NMM) to pH 8 StepB2->StepB3 StepB3->Final

Figure 1: Decision tree for coupling D-Glu-NH2 HCl based on side-chain protection status.

Detailed Protocols

Protocol A: Coupling to H-D-Glu(OtBu)-NH HCl (Protected)

Use this protocol for standard peptide synthesis where the side chain is masked.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine). Note: TMP is preferred for D-amino acids to minimize racemization.

  • Solvent: DMF (Dimethylformamide) or NMP.[1]

Procedure:

  • Activation: In a clean vial, dissolve the incoming protected amino acid (1.1 eq) and Oxyma Pure (1.1 eq) in DMF.

  • Initiation: Add DIC (1.1 eq). Stir for 2–3 minutes to form the active ester. Do not exceed 5 minutes to avoid racemization of the incoming AA.

  • Salt Neutralization (The Critical Step):

    • Separately, dissolve H-D-Glu(OtBu)-NH

      
       HCl  (1.0 eq) in minimum DMF.
      
    • Add exactly 1.0 equivalent of TMP or DIEA.

    • Why? You must neutralize the HCl to free the amine. Excess base is detrimental.

  • Coupling: Immediately add the neutralized D-Glu solution to the pre-activated mixture.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by HPLC or Kaiser test (if solid phase).

Protocol B: Coupling to H-D-Glu-NH HCl (Unprotected)

Use this protocol ONLY if you cannot use the protected version. This method relies on the kinetic stability of pre-activated esters.

Reagents:

  • Electrophile: Fmoc-AA-OSu (N-hydroxysuccinimide ester) or Fmoc-AA-OPfp (Pentafluorophenyl ester).

  • Base: NaHCO

    
     (aqueous) or NMM (N-methylmorpholine).
    
  • Solvent: DMF/Water (if solubility is an issue) or pure DMF.

Procedure:

  • Preparation: Dissolve H-D-Glu-NH

    
     HCl  (1.0 eq) in DMF. If the salt is insoluble, add a small amount of water (creating a mixed solvent system).
    
  • Neutralization: Add NMM (1.0 eq) to neutralize the HCl. Check that the "pH" (on wet paper) is approx 7–8.

  • Coupling: Add the Fmoc-AA-OSu (1.1 eq) directly to the mixture.

    • Mechanism:[1][2][3][4][5][6][7] The active ester reacts specifically with the primary

      
      -amine of the D-Glu. It is not reactive enough to couple with the 
      
      
      
      -carboxylic acid under these conditions, and since no free carbodiimide (DIC/EDC) is present, the side chain remains quiescent.
  • Reaction: Stir for 4–12 hours (active esters react slower than HATU).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete neutralization of HCl salt.Ensure exactly 1.0 eq of base is added to the D-Glu-NH2 HCl before mixing.
Gelation / Precipitate Polymerization of D-Glu (Protocol B).STOP. You likely used HATU/DIC with unprotected D-Glu. Switch to Active Esters (OSu/OPfp).
Racemization Over-basification or Prolonged activation.Switch base to TMP (Collidine). Reduce pre-activation time to <2 mins. Use Oxyma Pure.[1][2][4][8][9]
Hygroscopicity D-Glu-NH2 HCl is hygroscopic.Dry the salt in a desiccator over P

O

overnight before weighing.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Merck/Sigma-Aldrich. (2024). Product Specification: H-D-Glu-NH2 HCl. (Note: General verification of salt form availability).

Sources

Method

Application Note: Synthesis and Evaluation of D-Isoglutamine Derivatives for Neuroprotection

Executive Summary & Scientific Rationale D-Isoglutamine (D-isoGln) is a critical stereoisomer found in the pharmacophore of Muramyl Dipeptide (MDP) , the smallest immunoadjuvant unit of bacterial peptidoglycan.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

D-Isoglutamine (D-isoGln) is a critical stereoisomer found in the pharmacophore of Muramyl Dipeptide (MDP) , the smallest immunoadjuvant unit of bacterial peptidoglycan.[1] While historically studied for immunomodulation, recent breakthroughs have positioned D-isoGln derivatives as potent neuroprotective agents .

Why D-Isoglutamine?

  • Metabolic Stability: The D-configuration confers resistance to endogenous peptidases in the CNS, significantly extending plasma and brain half-life compared to L-enantiomers.

  • NOD2 Activation: The D-isoGln moiety is structurally essential for binding to the NOD2 receptor on microglia. Controlled NOD2 activation shifts microglia from a pro-inflammatory (M1-like) state to a patrolling/neuroprotective phenotype, facilitating amyloid clearance and reducing cytokine storms.

  • Excitotoxicity Dampening: Small peptide derivatives containing D-isoGln have been shown to modulate NMDA receptor activity, protecting neurons from glutamate-induced oxidative stress.

This guide details the Solid-Phase Peptide Synthesis (SPPS) of a lipophilic D-isoGln derivative (to enhance Blood-Brain Barrier penetration) and the subsequent biological validation protocols.

Chemical Synthesis Strategy: The "Alpha-Amide" Approach

Technical Challenge: D-Isoglutamine is defined by an amide on the


-carboxyl group and a free acid on the 

-carboxyl group. Standard peptide synthesis usually elongates from the

-amine. Solution: We utilize Rink Amide Resin .[2] By coupling Fmoc-D-Glutamic Acid (with a

-protecting group) to an amide-generating resin, the cleavage step automatically yields the

-amide (Isoglutamine) while releasing the

-carboxylic acid.
Target Molecule

Compound ID: L-Ala-D-isoGln-O-Benzyl (Lipophilic MDP analogue core) Rationale: The benzyl esterification of the


-carboxyl improves lipophilicity for CNS delivery while retaining NOD2 specificity.
Diagram 1: Synthesis Workflow (Graphviz)

SynthesisWorkflow Resin Rink Amide Resin (Fm-protected) Deprotect1 1. Fmoc Removal (20% Piperidine) Resin->Deprotect1 Couple1 2. Couple Fmoc-D-Glu(OBzl)-OH (HBTU/DIPEA) Deprotect1->Couple1 Free Amine Deprotect2 3. Fmoc Removal Couple1->Deprotect2 Resin-D-Glu(OBzl)-Fmoc Couple2 4. Couple Fmoc-L-Ala-OH Deprotect2->Couple2 Resin-D-Glu(OBzl)-NH2 Cleavage 5. TFA Cleavage (95% TFA) Couple2->Cleavage Resin-D-Glu(OBzl)-Ala-Fmoc Product Final Product: L-Ala-D-isoGln-OBzl Cleavage->Product Release & Global Deprotection

Caption: Step-by-step SPPS workflow for generating D-Isoglutamine derivatives using Rink Amide resin logic.

Detailed Protocol: Solid-Phase Synthesis

Materials Required[1][3][4][5][6][7][8]
  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

  • Amino Acids:

    • Fmoc-D-Glu(OBzl)-OH (Note: Using Benzyl protection on Gamma-COOH allows it to survive mild TFA cleavage if desired, or use OtBu for free acid). For this protocol, we use Fmoc-D-Glu(OtBu)-OH to generate the free acid, then post-synthetically esterify if needed, OR use Fmoc-D-Glu(OBzl)-OH and limit TFA exposure.

    • Fmoc-L-Ala-OH.

  • Reagents: HBTU, DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), Piperidine, TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).

Step-by-Step Procedure
Phase A: Resin Preparation
  • Swelling: Weigh 200 mg of Rink Amide resin into a fritted synthesis column. Add 5 mL DMF and swell for 30 minutes. Drain.

  • Fmoc Deprotection: Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes. Drain. Repeat with fresh 20% Piperidine for 15 minutes.

  • Wash: Wash resin

    
     with DMF.[3] Perform Kaiser Test  (Result should be blue = free amines).
    
Phase B: Coupling D-Glutamine Derivative (The Critical Step)

Goal: Attach D-Glu to resin via alpha-carboxyl to form the alpha-amide upon cleavage.

  • Activation: Dissolve Fmoc-D-Glu(OtBu)-OH (4 eq), HBTU (3.9 eq) in DMF. Add DIPEA (8 eq). Activate for 2 minutes.

  • Coupling: Add activated solution to the resin. Agitate for 45–60 minutes at room temperature.

  • Validation: Drain and wash

    
     DMF. Perform Kaiser Test (Result should be yellow/colorless = complete coupling).
    
Phase C: Elongation (L-Alanine)
  • Deprotection: Repeat Phase A (Piperidine step) to remove Fmoc from the D-Glu.

  • Coupling: Activate Fmoc-L-Ala-OH (4 eq) with HBTU/DIPEA. Add to resin.[2][3] Agitate 45 mins.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine. Wash

    
     DMF, 
    
    
    
    DCM. Dry resin under nitrogen.
Phase D: Cleavage & Work-up[4]
  • Cocktail Preparation: Prepare Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).

  • Reaction: Add 5 mL cocktail to resin. Shake for 2 hours.

    • Note: This removes the resin (yielding C-term amide) AND the OtBu side-chain protection (yielding gamma-carboxylic acid).

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the white precipitate.

  • Lyophilization: Dissolve pellet in water/acetonitrile and freeze-dry.

Purification & Characterization (Self-Validating System)

Do not proceed to biological assays without meeting these criteria.

ParameterMethodAcceptance CriteriaRationale
Purity RP-HPLC (C18 Column)> 95% Area Under CurveImpurities (truncated peptides) can cause false positives in immunotoxicity assays.
Identity ESI-MS (Positive Mode)[M+H]+ ± 1 DaConfirms correct amino acid sequence and deprotection status.
Chirality Marfey’s Analysis or Chiral HPLCD-isomer > 99%L-isomer contamination (L-IsoGln) is biologically inactive for NOD2 and may alter neuroprotection.
Endotoxin LAL Assay< 0.1 EU/mgCritical: Bacterial endotoxins (LPS) mimic the inflammatory signal you are trying to modulate.

Biological Application: Neuroprotection Assays[4][10]

Mechanism of Action

The synthesized D-isoGln derivative acts as a ligand for the cytosolic NOD2 receptor in microglia. Unlike full-blown bacterial peptidoglycan, this small derivative induces a "tolerance" or "patrolling" phenotype, downregulating NF-


B and increasing survival factors.
Diagram 2: Neuroprotective Signaling Pathway

Neuroprotection Compound D-IsoGln Derivative (Synthetic) NOD2 NOD2 Receptor (Microglia) Compound->NOD2 Ligand Binding RIPK2 RIPK2 Kinase NOD2->RIPK2 Activation NFkB NF-kB Modulation (Balanced) RIPK2->NFkB Signaling Cytokines Reduced Pro-inflammatory (TNF-a, IL-1b) NFkB->Cytokines Downregulation Neuron Neuronal Survival (Protection from Excitotoxicity) Cytokines->Neuron Reduced Neuroinflammation

Caption: Mechanism by which D-IsoGln derivatives modulate microglial activity to promote neuronal survival.

Protocol A: Glutamate Excitotoxicity Assay (Neuronal)

Model: SH-SY5Y (differentiated) or Primary Cortical Neurons.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Differentiate for 5–7 days (Retinoic Acid).
    
  • Pre-treatment: Add D-IsoGln derivative (0.1, 1, 10

    
    M) for 24 hours.
    
  • Insult: Add L-Glutamate (10 mM) or NMDA (100

    
    M) for 24 hours.
    
  • Readout: MTT or CCK-8 assay for cell viability.

    • Expectation: Pre-treated cells should show 20–40% higher viability than Glutamate-only controls.

Protocol B: Microglial Inflammation Assay

Model: BV-2 Microglia or HMC3 cells.

  • Activation: Treat cells with LPS (100 ng/mL) to induce inflammation.

  • Treatment: Co-treat with D-IsoGln derivative (10

    
    M).
    
  • Readout: Collect supernatant after 24h. Measure TNF-

    
     and IL-1
    
    
    
    via ELISA.
    • Success Metric: Significant reduction (p<0.05) in TNF-

      
       compared to LPS-only control.
      

References

  • Chedid, L., et al. (1982). Biological activity of a new synthetic muramyl peptide adjuvant devoid of pyrogenicity.[5] Infection and Immunity. Available at: [Link]

  • Totterder, P., et al. (2000). Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method.[6] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Faden, A.I., et al. (2005). Neuroprotective effects of novel small peptides in vitro and after brain injury.[7] Neuropharmacology. Available at: [Link]

  • Gasparini, L., et al. (2022).[8] Muramyl Dipeptide Administration Delays Alzheimer's Disease Physiopathology via NOD2 Receptors. Molecular Neurobiology. Available at: [Link]

  • Amblard, M., et al. (2006).[3] Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

Sources

Application

Handling hygroscopic D-Glutamic acid alpha-amide hydrochloride

Application Note: Handling and Stabilization of Hygroscopic D-Glutamic Acid -Amide Hydrochloride Abstract & Scope D-Glutamic acid -amide hydrochloride (H-D-Glu-NH [1][2] · HCl, also known as D-Isoglutamine HCl) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Stabilization of Hygroscopic D-Glutamic Acid -Amide Hydrochloride

Abstract & Scope

D-Glutamic acid


-amide hydrochloride (H-D-Glu-NH

[1][2] · HCl, also known as D-Isoglutamine HCl) is a critical intermediate in peptidoglycan synthesis research and a stereochemically specific probe for glutamate receptors. However, its utility is frequently compromised by its acute hygroscopicity .

Upon exposure to atmospheric moisture, the hydrochloride salt lattice destabilizes, leading to two failure modes:

  • Physical Error: Mass inaccuracies during weighing due to rapid water uptake.

  • Chemical Degradation: Acid-catalyzed hydrolysis of the labile

    
    -amide bond, converting the reagent back into D-Glutamic acid and ammonium chloride.
    

This guide provides a rigorous, self-validating protocol for the storage, handling, and quality control of D-Glu-NH


 · HCl to ensure experimental reproducibility.

Material Science: The Hygroscopic Challenge

Understanding the why allows for better compliance with protocols.

  • Lattice Energy vs. Hydration Energy: The hydrochloride salt form creates a highly polar ionic lattice. The hydration energy of the chloride ion and the ammonium group is high enough to overcome the lattice energy, pulling water molecules from the air into the crystal structure.

  • The Hydrolysis Trap: Unlike neutral amides, the presence of the HCl counter-ion creates an acidic micro-environment (

    
    ) within the wetted crystal. This acidity significantly lowers the activation energy for amide hydrolysis, rapidly degrading the compound.
    
Degradation Pathway Visualization

The following diagram illustrates the chemical consequence of improper handling.

DegradationPathway Compound D-Glu-alpha-Amide HCl (Intact Reagent) Intermediate Wetted Acidic Micro-environment (pH < 3.0) Compound->Intermediate Absorption Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Hydrolysis Acid-Catalyzed Hydrolysis Intermediate->Hydrolysis Products Degradation Products: D-Glutamic Acid + Ammonium Chloride Hydrolysis->Products Irreversible

Figure 1: The moisture-induced degradation cascade. Once the salt absorbs water, the intrinsic acidity catalyzes the conversion of the amide to the acid, rendering the reagent useless for specific amide-dependent applications.

Core Protocols: Handling & Storage[3][4]

The "Cold Chain to Bench" Workflow

Critical Rule: Never open a cold bottle of hygroscopic salt in a warm room. Condensation will form inside the bottle immediately.

Step-by-Step Protocol:

  • Removal: Remove the container from

    
    C storage.
    
  • Equilibration: Place the sealed container in a desiccator cabinet at room temperature (RT) for at least 3 hours . This allows the glass/plastic and contents to reach ambient temperature, preventing condensation.

  • Inert Environment: If available, transfer the bottle into a glove box or a glove bag purged with dry Nitrogen or Argon.

  • Seal Integrity: After use, wrap the cap junction with Parafilm® M to create a secondary moisture barrier before returning to cold storage.

Precision Weighing: The Subtractive Method

Standard weighing boats are insufficient for this compound as it gains weight during the transfer. Use the Subtractive Weighing technique.

  • Tare the balance to zero.

  • Place the entire capped vial of reagent on the balance. Record Mass

    
    .
    
  • Remove the vial, open it quickly, and transfer the estimated amount to your reaction vessel.

  • Immediately recap the vial.

  • Place the vial back on the balance. Record Mass

    
    .
    
  • Calculated Mass:

    
    .
    
    • Why this works: The reagent inside the vial is never exposed to the balance's ambient humidity for long, and the measurement depends only on what left the vial, not what absorbed water on the weighing pan.

Recovery & Drying Protocol

If the material has clumped (indicating moisture absorption), it must be dried before use to ensure accurate molarity.

Equipment:

  • Vacuum Desiccator[3][4]

  • Desiccant: Phosphorus Pentoxide (

    
    ) or high-grade Silica Gel with indicator.
    
  • Vacuum Source:

    
     mbar.
    

Protocol:

  • Transfer the clumped solid to a wide-mouth glass vial. Cover the mouth with a Kimwipe secured by a rubber band (prevents dust but allows airflow).

  • Place in a desiccator containing fresh

    
    .
    
  • Apply vacuum for 24 hours at Room Temperature.

    • Note: Do not heat above

      
      C. Amides are thermally sensitive in the presence of trace acids.
      
  • Break vacuum with dry Nitrogen/Argon if possible.

Quality Control & Validation

How do you know if your reagent is still good?

Quantitative Analysis Table
MethodParameter MeasuredAcceptance CriteriaNotes
Karl Fischer (Coulometric) Water Content

Use methanol/formamide (2:1) solvent to ensure solubility.

H-NMR (

)
Chemical Purity

Look for the loss of amide protons (if in DMSO) or shift in

-CH peak.
HPLC (C18 Column) D-Glu vs D-Glu-NH

Single PeakMobile phase: Phosphate buffer pH 2.5 (suppresses ionization of acid).
Visual Inspection Physical StateFree-flowing powderClumping or "melted" look indicates

water uptake.
Analytical Workflow Diagram

QC_Workflow Sample Reagent Sample Visual Visual Check: Free Flowing? Sample->Visual KF Karl Fischer Titration (Water Content) Visual->KF Yes Dry Dry (Vacuum/Desiccator) Visual->Dry No (Clumped) Decision Action KF->Decision Water < 1%? NMR H-NMR / HPLC (Chemical Integrity) Use Proceed to Experiment NMR->Use Purity > 98% Discard Discard / Recrystallize NMR->Discard Hydrolysis Detected Decision->NMR Yes Decision->Dry No Dry->KF

Figure 2: Decision tree for validating reagent quality before committing to high-value synthesis.

References

  • Chemical Identity & Properties

    • Santa Cruz Biotechnology. D-Glutamic acid alpha-amide hydrochloride.[1][2] Retrieved from

    • Chem-Impex International. D-Glutamic acid alpha-amide hydrochloride Product Data. Retrieved from

  • Handling Hygroscopic Salts

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying organic salts).
    • Sigma-Aldrich. Determination of Water Content in Amino Acids Using Karl Fischer Titration. Retrieved from

  • Stability Mechanisms

    • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology.
    • ResearchGate Discussion.[5] Drying and Storing Hygroscopic Salts. Retrieved from

  • Analytical Methods

    • Metrohm.[6] Water Determination by Karl Fischer Titration. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

D-Glutamic acid alpha-amide HCl precipitate in cell culture media

Technical Support: D-Glutamic Acid -Amide HCl (D-Isoglutamine) Troubleshooting Solubility & Precipitation in Cell Culture Systems[1][2] Executive Summary & Immediate Diagnostics The Issue: You are observing a precipitate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: D-Glutamic Acid -Amide HCl (D-Isoglutamine)

Troubleshooting Solubility & Precipitation in Cell Culture Systems[1][2]

Executive Summary & Immediate Diagnostics

The Issue: You are observing a precipitate when adding D-Glutamic acid


-amide hydrochloride  (also known as D-Isoglutamine HCl ) to cell culture media (e.g., DMEM, RPMI, Neurobasal).

The Cause: Unlike standard L-Glutamine (


-amide), this molecule possesses a free 

-carboxylic acid
on its side chain.[1][2] In the presence of the high calcium concentrations found in standard media (1.8 mM in DMEM), this free acid group acts as a chelator, forming insoluble Calcium D-Isoglutamate complexes.[1][2] Additionally, the acidity of the HCl salt can cause "pH shock" upon direct addition, lowering local solubility.[2]
Rapid Diagnostic: Identify Your Precipitate[1][2]
ObservationLikely CauseImmediate Action
Fine white mist/cloudiness immediately upon addition.[1][2]Calcium Complexation. The free

-carboxyl group is reacting with media Calcium (

).[1][2]
Stop. Do not filter (you will lose the compound).[1][2] See Protocol A .
Crystalline shards at the bottom after 1-2 hours.[2]Temperature Shock / Saturation. The solution was supersaturated at room temp and crashed out at

or

.[1][2]
Lower the working concentration. See Protocol B .
Yellowish tint + Turbidity in stock solution.[2]Oxidation / Contamination. Discard stock.[2] Re-purchase reagent.

The Chemistry of the Failure

To solve this, you must understand the molecular difference between the standard nutrient (L-Glutamine) and your reagent (D-Isoglutamine).[1]

  • Standard L-Glutamine (

    
    -amide):  The side chain is an amide (neutral).[1][2] It does not  bind Calcium strongly.[2]
    
  • D-Glutamic Acid

    
    -amide (
    
    
    
    -amide):
    The side chain is a Carboxylic Acid (negative charge at pH 7.4).[1][2] This anionic side chain avidly binds divalent cations (
    
    
    ,
    
    
    ), leading to precipitation.[1][2]
Mechanism Visualization

The following diagram illustrates why direct addition to media fails compared to the pre-solubilization strategy.

G cluster_0 The Failure Mode (Direct Addition) cluster_1 The Success Mode (Buffered Stock) Reagent D-Glutamic Acid alpha-amide HCl Interaction Reaction: Gamma-COOH + Ca++ Reagent->Interaction Direct Add Media Cell Culture Media (High Ca++, pH 7.4) Media->Interaction Precipitate PRECIPITATE: Calcium D-Isoglutamate Interaction->Precipitate Insoluble Complex Stock Stock Prep: MQ Water + NaOH Neutral Neutralized Species (Na+ Salt form) Stock->Neutral pH 7.0-7.2 Dilution Slow Dilution into Media Neutral->Dilution Soluble STABLE SOLUTION (Kinetic Solubility) Dilution->Soluble Avoids Shock

Figure 1: Mechanism of precipitation showing the Calcium-Carboxylate interaction trap versus the correct sodium-salt solubilization pathway.

Corrective Protocols

Protocol A: The "Pre-Dissolution" Method (Gold Standard)

Use this method to prevent Calcium chelation.[1][2]

Reagents:

  • D-Glutamic acid

    
    -amide HCl powder.[1][2][3]
    
  • Sterile Milli-Q Water (Endotoxin-free).[1][2]

  • 1N NaOH (Sterile filtered).[1][2]

  • 0.22

    
    m Syringe Filter (PES or PVDF).[1][2]
    

Step-by-Step:

  • Calculate: Determine the mass for a 100x Stock Solution (e.g., if final conc. is 1 mM, make a 100 mM stock). Do not exceed 100 mM for the stock.

  • Dissolve: Add the powder to Milli-Q Water (NOT media, NOT PBS). The HCl salt will make this solution acidic (pH ~2-3).[1][2]

    • Why? PBS contains phosphates which can also precipitate with Calcium if carried over.[2] Water avoids this.[2]

  • Neutralize (Crucial): Slowly add 1N NaOH dropwise while monitoring pH. Bring the pH to 7.0 – 7.2 .

    • Note: This converts the HCl salt to the Sodium salt (D-Isoglutamate Sodium).[1][2] The Sodium form is highly soluble and competes better against Calcium when eventually added to media.[2]

  • Filter: Sterilize using a 0.22

    
    m syringe filter.
    
  • Add to Media: Add this sterile stock to your cell culture media.

    • Technique: Agitate the media bottle/tube while adding the stock to ensure rapid dispersion, preventing local high-concentration pockets where Calcium complexes could nucleate.[2]

Protocol B: Recovery of Valuable Samples

If you have already mixed it and see a precipitate, can you save it?

  • Acidification Check: If the precipitate is due to the free base being insoluble (rare, but possible), try lowering the pH slightly with dilute HCl.[1][2]

  • Chelation Rescue: Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 1 mM (if your cells tolerate it).[1][2] EDTA binds Calcium stronger than D-Isoglutamine, potentially re-dissolving the precipitate.[1][2]

    • Warning: EDTA causes cell detachment.[2] Only use this for chemical analysis, not for cell culture maintenance.

Frequently Asked Questions (FAQs)

Q1: Can I just heat the media to dissolve the precipitate? A: No. While heat increases solubility, Calcium-Glutamate complexes are thermodynamically stable.[2] Heating media above


 degrades heat-labile vitamins (like Thiamine) and growth factors.[1][2] Furthermore, the precipitate will likely reform upon cooling to incubation temperature.[2]

Q2: Why doesn't standard L-Glutamine precipitate? A: Structural isomerism.[1][2] L-Glutamine is the


-amide; its side chain is neutral (

).[1][2] Your compound is the

-amide; its side chain is an acid (

).[1][2] Acids bind Calcium; Amides do not.[2]

Q3: Is D-Glutamic acid


-amide toxic to cells? 
A:  Generally, D-amino acids are not metabolized by mammalian cells and are often used as inert osmolar controls or to study NMDA receptors.[1][2] However, at high concentrations (>5 mM), they can act as competitive inhibitors for L-Glutamate transporters [1].[1][2] Always perform a dose-response kill curve.[2]

Q4: Can I use DMSO as a solvent? A: Yes, but it is often unnecessary.[2] The HCl salt is water-soluble.[2] DMSO does not solve the Calcium interaction issue once the stock hits the aqueous media.[2] The Water/NaOH method (Protocol A) is superior for biological compatibility.[1][2]

Troubleshooting Logic Flowchart

Use this decision tree to guide your next experiment.

Troubleshooting Start Precipitate Observed SolventCheck Did you dissolve directly in Media/PBS? Start->SolventCheck ConcCheck Is Stock Conc > 100mM? SolventCheck->ConcCheck No (Used Water) Fail1 CAUSE: Calcium Interaction FIX: Use Protocol A (Water Stock) SolventCheck->Fail1 Yes Fail2 CAUSE: Saturation Limit FIX: Reduce Stock to 50mM ConcCheck->Fail2 Yes pHCheck Did you neutralize stock to pH 7.0? ConcCheck->pHCheck No Success Check Reagent Purity (Possible Contamination) pHCheck->Success Yes Fail3 CAUSE: Acidic Shock FIX: Neutralize with NaOH pHCheck->Fail3 No

Figure 2: Step-by-step troubleshooting decision tree for solubility issues.

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 164697, D-Glutamic acid alpha-amide hydrochloride. Retrieved from [Link][1][2]

Sources

Optimization

Technical Support Center: Purification of D-Glucosamine Hydrochloride

Welcome to the technical support center for the purification of D-Glucosamine Hydrochloride (D-Glu-NH2 HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of D-Glucosamine Hydrochloride (D-Glu-NH2 HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of D-Glu-NH2 HCl from reaction by-products. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of D-Glu-NH2 HCl?

A1: The synthesis of D-Glu-NH2 HCl, typically via the acid hydrolysis of chitin, can lead to several by-products and impurities.[1][2] The most common impurities include:

  • Unreacted Starting Material and Intermediates: Residual chitin or chitosan fragments and N-acetylglucosamine are common if the hydrolysis is incomplete.[1]

  • Epimers and Related Sugars: Galactosamine can be present as an impurity.[1]

  • Degradation Products: Under harsh acidic and high-temperature conditions, degradation can occur, leading to the formation of compounds like 5-Hydroxymethylfurfural (5-HMF) and colored humins.[] Other degradation products such as Fructosazine and Deoxyfructosazine have also been identified.[4]

  • Inorganic Salts: Residual salts from neutralization or stabilization steps, such as sodium chloride, can be present.[2]

It is crucial to characterize your crude product to identify the specific impurities present, as this will guide the selection of the most appropriate purification strategy.

Q2: What is the most straightforward method for purifying crude D-Glu-NH2 HCl?

A2: For most applications, recrystallization is the most direct and cost-effective method for purifying crude D-Glu-NH2 HCl.[5][6] This technique relies on the difference in solubility of the desired compound and its impurities in a given solvent system at different temperatures. A common and effective solvent for the recrystallization of D-Glu-NH2 HCl is aqueous ethanol.[5][7]

Q3: How can I remove colored impurities from my D-Glu-NH2 HCl sample?

A3: Colored impurities, often resulting from degradation products like humins, can typically be removed by treating the solution with activated carbon (also known as activated charcoal) prior to recrystallization.[6][7][8] The activated carbon adsorbs the colored molecules, which are then removed by filtration. It is important to use the minimum amount of activated carbon necessary, as excessive use can lead to a loss of the desired product through co-adsorption.

Q4: When should I consider using ion-exchange chromatography for purification?

A4: Ion-exchange chromatography is a more advanced purification technique that should be considered when:

  • High Purity is Required: For pharmaceutical applications where stringent purity specifications must be met.

  • Structurally Similar Impurities are Present: When impurities such as other amino sugars (e.g., galactosamine) are present and cannot be efficiently removed by recrystallization.[9]

  • Purifying from Complex Mixtures: When D-Glu-NH2 HCl needs to be isolated from a complex hydrolysate containing various charged molecules.[10]

Strong acid cation exchange resins, such as Dowex 50, are effective for this purpose.[9]

Troubleshooting Guide

Issue 1: Low Yield After Recrystallization

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Precipitation The cooling process may have been too rapid, or the final temperature was not low enough to maximize crystal formation.Slow, controlled cooling allows for the formation of larger, purer crystals. Ensure the solution is cooled to a sufficiently low temperature (e.g., 4°C or below) and allowed to stand for an adequate amount of time to maximize precipitation.
Excessive Solvent Use Using too much solvent to dissolve the crude product will result in a significant portion of the D-Glu-NH2 HCl remaining in the mother liquor upon cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude material. This ensures the solution is supersaturated upon cooling, driving crystallization.
Co-precipitation with Impurities High concentrations of impurities can interfere with the crystallization process and trap the desired product in the mother liquor.Consider a preliminary purification step, such as a wash with a solvent in which the product is sparingly soluble but the impurities are, or a pre-treatment with activated carbon to remove certain impurities.
Product Loss During Washing Washing the crystals with a solvent in which they are soluble will lead to product loss.Wash the filtered crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove residual mother liquor without dissolving a significant amount of the product.
Issue 2: Poor Crystal Quality or Oily Product

Possible Causes & Solutions:

Cause Explanation Solution
Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals or an oily precipitate.Employ a slow and controlled cooling process. Allowing the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator can significantly improve crystal quality.
Presence of Tarry Impurities Certain by-products can act as crystallization inhibitors, leading to the formation of an oil instead of a solid.Treat the hot solution with a small amount of activated carbon to adsorb these impurities before filtration and cooling.[7][8] If the problem persists, a preliminary purification by a different method (e.g., column chromatography) may be necessary.
Incorrect Solvent System The chosen solvent may not be optimal for the crystallization of your specific crude mixture.Experiment with different solvent systems. For D-Glu-NH2 HCl, varying the ratio of ethanol to water is a good starting point.[5][6]
Issue 3: Persistent Impurities Detected by HPLC

Possible Causes & Solutions:

Cause Explanation Solution
Co-crystallization of Impurities If an impurity has a similar solubility profile to D-Glu-NH2 HCl in the chosen solvent, it may co-crystallize.Perform a second recrystallization. If the impurity persists, a different purification technique, such as ion-exchange chromatography, may be necessary.
Incomplete Removal of Mother Liquor Residual mother liquor trapped within the crystal lattice will contain impurities.Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration. Applying a vacuum during filtration will also help to remove the mother liquor more effectively.
Structurally Similar Impurities Impurities with very similar chemical structures and properties, such as epimers, can be difficult to separate by recrystallization alone.For challenging separations, ion-exchange chromatography is the recommended method.[9][10] A strong acid cation exchange resin can effectively separate D-Glu-NH2 HCl from other amino sugars.

Experimental Protocols

Protocol 1: Recrystallization of D-Glu-NH2 HCl

This protocol describes a general procedure for the purification of crude D-Glu-NH2 HCl by recrystallization from aqueous ethanol.

Materials:

  • Crude D-Glu-NH2 HCl

  • 95% Ethanol

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Ice Bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude D-Glu-NH2 HCl. Add a minimal amount of hot deionized water to dissolve the solid with stirring and gentle heating.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product). Heat the mixture at a gentle boil for 5-10 minutes with occasional swirling.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: To the hot filtrate, slowly add 95% ethanol until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.[5]

Protocol 2: Purification by Ion-Exchange Chromatography

This protocol provides a general framework for the purification of D-Glu-NH2 HCl using a strong acid cation exchange resin.

Materials:

  • Crude D-Glu-NH2 HCl solution

  • Strong Acid Cation Exchange Resin (e.g., Dowex 50)

  • Hydrochloric Acid (HCl) solutions of varying concentrations (e.g., 0.3 N)

  • Chromatography Column

  • Fraction Collector

  • pH meter

Procedure:

  • Resin Preparation: Swell and pack the cation exchange resin into a chromatography column according to the manufacturer's instructions. Equilibrate the column with a low concentration of HCl (e.g., 0.3 N).[9]

  • Sample Loading: Dissolve the crude D-Glu-NH2 HCl in a small volume of the equilibration buffer and load it onto the column.

  • Elution: Elute the column with the equilibration buffer. D-Glu-NH2 HCl, being a positively charged amine, will bind to the resin. Neutral and anionic impurities will pass through.

  • Fraction Collection: Collect fractions of the eluate.

  • Regeneration and Elution of Product: Elute the bound D-Glu-NH2 HCl from the column using a higher concentration of HCl.

  • Analysis: Analyze the collected fractions for the presence of D-Glu-NH2 HCl using a suitable analytical method (e.g., HPLC or a colorimetric assay).

  • Pooling and Concentration: Pool the fractions containing the pure product. The HCl can be removed by evaporation under reduced pressure.

  • Final Product Isolation: The purified D-Glu-NH2 HCl can be obtained as a solid by lyophilization or by precipitation from a suitable solvent.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Protocol crude Crude D-Glu-NH2 HCl dissolve Dissolve in Hot H2O crude->dissolve decolorize Decolorize with Activated Carbon dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter precipitate Precipitate with Ethanol hot_filter->precipitate cool Slow Cooling precipitate->cool isolate Isolate Crystals (Filtration & Washing) cool->isolate dry Dry isolate->dry pure Pure D-Glu-NH2 HCl dry->pure

Caption: Workflow for the purification of D-Glu-NH2 HCl by recrystallization.

Ion_Exchange_Workflow cluster_ion_exchange Ion-Exchange Chromatography Protocol start Crude D-Glu-NH2 HCl Solution load Load onto Equilibrated Cation Exchange Column start->load wash Wash with Low Conc. HCl (Remove Anionic/Neutral Impurities) load->wash elute Elute with High Conc. HCl wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate & Isolate pool->concentrate final_product High-Purity D-Glu-NH2 HCl concentrate->final_product

Caption: Workflow for high-purity D-Glu-NH2 HCl using ion-exchange chromatography.

References

  • Production of Glucosamine Hydrochloride from Crustacean Shell. (2015). ResearchGate. [Link]

  • Hydrochloric acid producing higher purity of glucosamine than sulfuric acid: a comparison study with different detection approaches. (2024). Polish Journal of Chemical Technology. [Link]

  • Glucosamine Impurities and Related Compound. Veeprho. [Link]

  • Preparation method of D-glucosamine hydrochloride. (2021).
  • Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. (2011). Journal of AOAC INTERNATIONAL. [Link]

  • Safety Assessment of Glucosamine Ingredients as Used in Cosmetics. (2023). Cosmetic Ingredient Review. [Link]

  • ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column. SIELC Technologies. [Link]

  • Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization. (2007). Journal of AOAC INTERNATIONAL. [Link]

  • Separation on Dowex 50 Ion-Exchange Resin of Glucosamine and Galactosamine and their Quantitative Determination. (1953). Acta Chemica Scandinavica. [Link]

  • D-GLUCOSAMINE HYDROCHLORIDE. Organic Syntheses. [Link]

  • Development and validation of a HILIC-HPLC- ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements. (2019). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives. (2022). MDPI. [Link]

  • General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. (2018). Advanced Science. [Link]

  • Process for preparing D-glucosamine hydrochlorate. (2012). Patsnap. [Link]

  • A kind of preparation method of D-glucosamine. (2018).
  • Ion Exchange Chromatography of Glucosamine and Galactosamine in Microgram Amounts With Quantitative Determination and Specific Radioactivity Assay. (1972). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • High Performance Liquid Chromatographic Determination of Glucosamine in Rat Plasma. (2002). University of Alberta Libraries. [Link]

  • Glucosamine-impurities. Pharmaffiliates. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Mass Spectrometry Fragmentation of D-Isoglutamine: A Comparative Analysis

For researchers and drug development professionals, the unambiguous identification of small molecules is paramount. Isomers, such as D-Isoglutamine and its proteinogenic counterpart L-Glutamine, present a significant ana...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unambiguous identification of small molecules is paramount. Isomers, such as D-Isoglutamine and its proteinogenic counterpart L-Glutamine, present a significant analytical challenge due to their identical mass and elemental composition. Tandem mass spectrometry (MS/MS) provides a powerful solution by exploiting differences in molecular structure to generate unique fragmentation patterns, or "fingerprints."

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of D-Isoglutamine hydrochloride. We will explore the characteristic fragmentation pathways, compare them directly with those of L-Glutamine and L-Glutamic acid, and provide a robust experimental protocol for reproducible analysis. Our focus is not merely on what fragments are produced, but why they form, offering insights grounded in the principles of gas-phase ion chemistry.

Section 1: The Analytes - A Structural Overview

D-Isoglutamine, also known as D-glutamic acid α-amide, is a stereoisomer of L-isoglutamine.[1][2] Its core distinction from the more common amino acid L-Glutamine lies in the position of the amide group. In D-Isoglutamine, the amide functional group is attached to the alpha-carbon (the carbon adjacent to the carboxyl group), whereas in Glutamine, the amide is part of the side chain.[2] This seemingly minor structural variance has profound implications for its fragmentation behavior in a mass spectrometer.

Caption: Chemical structures of D-Isoglutamine, L-Glutamine, and L-Glutamic Acid.

Table 1: Physicochemical Properties of Analytes

PropertyD-IsoglutamineL-GlutamineL-Glutamic Acid
IUPAC Name (4R)-4,5-diamino-5-oxopentanoic acid[1](2S)-2,5-diamino-5-oxopentanoic acid(2S)-2-aminopentanedioic acid
Molecular Formula C₅H₁₀N₂O₃[3]C₅H₁₀N₂O₃C₅H₁₀NO₄
Monoisotopic Mass 146.0691 Da[1]146.0691 Da147.0532 Da
[M+H]⁺ (m/z) 147.0764147.0764148.0605

Section 2: Experimental Methodology for MS/MS Analysis

To reliably generate and analyze fragment ions, a validated experimental workflow is crucial. Electrospray ionization (ESI) is the preferred method for polar molecules like amino acids, as it is a "soft" ionization technique that typically preserves the molecular ion for subsequent fragmentation.[4][5] The protocol below outlines a standard approach using a triple quadrupole or similar tandem mass spectrometer.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Dissolve D-Isoglutamine HCl powder in a suitable solvent, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water).

    • Incorporate a small amount of acid (e.g., 0.1% formic acid) into the solvent. This is a critical step to ensure the analyte is protonated in solution, which is necessary for positive-ion mode ESI.[6]

    • Prepare a dilute solution (e.g., 1-10 µg/mL) for direct infusion or injection.

  • Mass Spectrometer Infusion and Tuning:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ionization mode.[7]

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and robust signal for the protonated precursor ion, [M+H]⁺, at m/z 147.1.

  • MS/MS Parameter Setup:

    • Select the protonated molecule (m/z 147.1) as the precursor ion for fragmentation.

    • Introduce a collision gas (typically argon or nitrogen) into the collision cell.[8]

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. This process, known as Collision-Induced Dissociation (CID), converts the ion's kinetic energy into internal energy, causing bond breakage.[9][10]

    • Scan the third quadrupole (or other mass analyzer) to detect the resulting product ions.

Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry prep D-Isoglutamine HCl in 0.1% Formic Acid esi Electrospray Ionization (ESI) [M] -> [M+H]⁺ prep->esi q1 Q1: Precursor Selection Select m/z 147.1 esi->q1 Ion Transfer q2 Q2: Collision Cell (CID) Fragment with Ar/N₂ q1->q2 Isolate Precursor q3 Q3: Product Ion Scan Detect Fragments q2->q3 Transfer Fragments det Detector & Spectrum q3->det

Caption: Standard workflow for tandem mass spectrometry analysis of D-Isoglutamine.

Section 3: Predicted Fragmentation Pattern of D-Isoglutamine

The fragmentation of protonated D-Isoglutamine ([M+H]⁺, m/z 147.1) is dictated by its unique structure: a primary amine, an α-amide, and a γ-carboxylic acid. The most probable sites of bond cleavage are adjacent to charge-retention sites and functional groups.

Primary Fragmentation Pathways
  • Neutral Loss of Ammonia (NH₃, -17.03 Da): The protonated α-amino group is a common site for the elimination of ammonia. This is a highly favorable pathway for most amino acids and results in a prominent fragment ion at m/z 130.1 .[11]

  • Neutral Loss of Water (H₂O, -18.01 Da): The γ-carboxylic acid group can readily lose a molecule of water, particularly under CID conditions. This pathway yields a fragment ion at m/z 129.1 .

  • Loss of the Carboxamide Group (-CONH₂, -44.02 Da): Cleavage of the C-C bond adjacent to the α-amino group can result in the loss of the entire carboxamide group as a radical. This generates a characteristic fragment ion at m/z 103.1 .

  • Formation of the Immonium Ion (m/z 102.1): A related and crucial fragmentation involves the loss of the elements of formamide (HCONH₂) from the precursor ion, leading to an ion at m/z 102.1 . This ion is isobaric (has the same nominal mass) as the characteristic immonium ion of glutamic acid, but its formation mechanism is entirely different. This is a key diagnostic point for distinguishing between the two compounds.[11][12]

Fragmentation parent D-Isoglutamine [M+H]⁺ m/z 147.1 f130 Fragment m/z 130.1 parent->f130 - NH₃ f129 Fragment m/z 129.1 parent->f129 - H₂O f103 Fragment m/z 103.1 parent->f103 - CONH₂ f102 Fragment m/z 102.1 parent->f102 - HCONH₂

Caption: Predicted major fragmentation pathways for protonated D-Isoglutamine.

Summary of Predicted Fragments

Table 2: Key Product Ions from D-Isoglutamine ([M+H]⁺ = 147.1)

Product Ion (m/z)Neutral LossMass Loss (Da)Proposed Mechanism
130.1NH₃17.03Elimination of ammonia from the protonated α-amino group.
129.1H₂O18.01Dehydration of the γ-carboxylic acid group.
103.1•CONH₂44.02Cleavage of the Cα-C(O)NH₂ bond.
102.1HCONH₂45.02Loss of formamide.

Section 4: Comparative Fragmentation Analysis

The true power of MS/MS lies in its ability to differentiate isomers. By comparing the fragmentation of D-Isoglutamine to its structural relatives, we can identify unique product ions that serve as definitive markers.

D-Isoglutamine vs. L-Glutamine

While both compounds have a precursor ion at m/z 147.1, their fragmentation patterns diverge significantly.

  • Key Differentiator (m/z 84 vs. m/z 102/103): The most characteristic fragmentation of L-Glutamine involves the loss of ammonia from its side-chain amide, followed by other losses, often leading to a prominent ion at m/z 84 .[11][13] In contrast, D-Isoglutamine does not readily form the m/z 84 ion but instead produces the signature fragments at m/z 102.1 and 103.1 from the cleavage of its α-amide group.

  • In-Source Cyclization: L-Glutamine is known to be susceptible to in-source cyclization, where it loses water to form pyroglutamic acid even before fragmentation.[14] This can complicate spectra by showing a precursor at m/z 129.1. While D-Isoglutamine can also lose water from its carboxylic acid, the lability of the glutamine side-chain amide makes this phenomenon more pronounced for glutamine.

D-Isoglutamine vs. L-Glutamic Acid
  • Precursor Mass: The most obvious difference is the precursor mass: m/z 147.1 for D-Isoglutamine vs. m/z 148.1 for L-Glutamic Acid.

  • Isobaric Interference (m/z 102): The most critical point of comparison is the fragment at m/z 102. For L-Glutamic Acid, the formation of its immonium ion at m/z 102 (from the loss of H₂O and CO) is a well-established and dominant fragmentation pathway.[11][12] D-Isoglutamine can also produce a fragment at m/z 102 , but through a different mechanism (loss of formamide). Therefore, simply observing a fragment at m/z 102 is not sufficient for identification; the precursor mass must be considered. An analysis of a sample containing both could be misleading without chromatographic separation.

Table 3: Comparative Fragmentation of D-Isoglutamine and Related Compounds

Precursor Ion (m/z)AnalyteCharacteristic Product Ions (m/z)Key Diagnostic Feature
147.1 D-Isoglutamine 130.1, 129.1, 103.1, 102.1 Presence of m/z 102/103, absence of m/z 84
147.1L-Glutamine130.1, 129.1, 84.0Dominant fragment at m/z 84
148.1L-Glutamic Acid130.1, 102.1, 84.0Dominant immonium ion at m/z 102

Conclusion

The mass spectrometry fragmentation pattern of D-Isoglutamine is distinct and predictable, governed by the lability of its α-amino, α-amide, and γ-carboxylic acid groups. The key to its unambiguous identification lies not in a single fragment, but in the collective signature of its product ions, particularly the presence of fragments at m/z 102.1 and 103.1 and the notable absence of the m/z 84 fragment characteristic of its isomer, L-Glutamine.

This guide provides the foundational knowledge and a practical framework for researchers to confidently identify D-Isoglutamine HCl and distinguish it from closely related compounds. By understanding the causal chemical principles behind the fragmentation, analysts can move beyond simple pattern matching to a more robust and defensible method of structural elucidation.

References

  • Hirayama, K., Akashi, S., Furuishi, M., & Fukuhara, K. (1998). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 70(10), 2069-2075. [Link]

  • Voinov, V. G., & Laskin, J. (2010). Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. Journal of the American Society for Mass Spectrometry, 21(6), 1033-1040. [Link]

  • Trinh, H. K., & Li, B. (2005). A fragmentation mechanism for the neutral loss of 73 Da from dimethylformamidine glutamine isobutyl ester. Journal of the American Society for Mass Spectrometry, 16(8), 1192-1203. [Link]

  • Harrison, A. G. (1997). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of Mass Spectrometry, 32(12), 1303-1311. [Link]

  • Siuzdak, G. (2003). Mass Spectrometry of Amino Acids and Proteins. In The Expanding Role of Mass Spectrometry in Biotechnology. MCC Press. [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

  • Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. University of Münster. [Link]

  • Hofstadter, S. A., & Smith, R. D. (1996). Electrospray Ionization Mass Spectrometry. Journal of Chemical Education, 73(4), A82. [Link]

  • Shymanska, A. K., et al. (2015). Mass Spectrometry of Glutamic Acid and Glutamine in the Gas Phase. ResearchGate. [Link]

  • Harrison, A. G. (2009). Fragmentation of protonated peptides containing glutamine or glutamic acid. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). Electrospray Mass Spectrometry. Chemistry LibreTexts. [Link]

  • G. A. A. Hertzberg, et al. (2018). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Journal of Applied Laboratory Medicine, 3(3), 431-439. [Link]

  • PubChem. (n.d.). D-Isoglutamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Isoglutamine. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Isoglutamine. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Isoglutamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Vachet, R. W., & Glish, G. L. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-185. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Giansanti, P., Tsiatsiani, L., & Grosse, S. (2014). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral HPLC Separation of D-Isoglutamine from L-Isoglutamine

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount. The distinct stereoisomers of a molecule can exhibit vastly different pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount. The distinct stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Isoglutamine, a gamma-amino acid isomer of the proteinogenic glutamine, is a critical component in various biological contexts, including bacterial cell walls as part of muramyl dipeptide[1]. Consequently, the ability to resolve D-Isoglutamine from L-Isoglutamine is a crucial analytical challenge.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of D- and L-Isoglutamine. We will delve into the underlying principles of chiral recognition, present detailed experimental protocols, and compare the performance of different chiral stationary phases (CSPs).

The Challenge of Isoglutamine Enantioseparation

Isoglutamine, or α-glutamine, is derived from glutamic acid where the carboxyl group at position 1 is substituted with an amide group[1]. The L-enantiomer possesses the S configuration, while the D-enantiomer has the R configuration[1]. Like other underivatized amino acids, isoglutamine is a polar, zwitterionic molecule, which can present challenges for retention and resolution on traditional polysaccharide-based CSPs in non-polar mobile phases[2]. Direct analysis without derivatization is often preferred to avoid introducing additional steps and potential sources of error[2].

Primary Method: Macrocyclic Glycopeptide-Based CSP

A highly successful approach for the direct chiral separation of underivatized amino acids is the use of macrocyclic glycopeptide-based CSPs[2]. These phases, such as the Astec® CHIROBIOTIC® T, which utilizes teicoplanin as the chiral selector, are particularly well-suited for polar and ionic compounds[2][3].

Mechanism of Chiral Recognition

The separation on a teicoplanin-based CSP is achieved through a complex interplay of interactions between the isoglutamine enantiomers and the chiral selector. The teicoplanin molecule offers multiple sites for hydrogen bonding, ionic interactions, and steric hindrance, leading to the formation of transient diastereomeric complexes with the D- and L-isoglutamine molecules. The difference in the stability of these complexes results in differential retention times, allowing for their separation.

Diagram: Chiral Recognition of Isoglutamine Enantiomers

G cluster_0 Chiral Stationary Phase (Teicoplanin) Isoglutamine D/L-Isoglutamine Mixture CSP Astec® CHIROBIOTIC® T Isoglutamine->CSP Introduction Complex Transient Diastereomeric Complexes (D-Isoglutamine-CSP and L-Isoglutamine-CSP) CSP->Complex Interaction Separation Differential Retention & Elution Complex->Separation Differential Stability D_Iso D-Isoglutamine Separation->D_Iso L_Iso L-Isoglutamine Separation->L_Iso

Caption: Chiral recognition and separation of Isoglutamine enantiomers.

Experimental Protocol: Astec® CHIROBIOTIC® T

This protocol is adapted from a validated method for the closely related isomer, DL-glutamine, and serves as an excellent starting point for the separation of D- and L-Isoglutamine[3].

Workflow for HPLC Analysis of Isoglutamine Enantiomers

G cluster_workflow Experimental Workflow A Mobile Phase Preparation (Water:Methanol:Formic Acid) C HPLC System Equilibration A->C B Sample Preparation (Dissolve & Filter) D Sample Injection B->D C->D E Isocratic Elution (Astec® CHIROBIOTIC® T) D->E F UV Detection (205 nm) E->F G Data Analysis F->G

Caption: HPLC analysis workflow for Isoglutamine enantiomers.

Step-by-Step Methodology

  • Mobile Phase Preparation:

    • Carefully measure 300 mL of HPLC-grade water, 700 mL of HPLC-grade methanol, and 0.2 mL of formic acid.

    • Combine the components in a suitable container and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration[3].

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh 10 mg of DL-Isoglutamine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase (or a compatible solvent like 30:70 water:methanol) and dilute to the mark to obtain a 1 mg/mL stock solution. Prepare working standards by further dilution[3].

    • Sample Solution: Dissolve the sample containing Isoglutamine in the mobile phase to a concentration within the linear range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection[3].

  • HPLC Conditions:

    • HPLC System: An isocratic HPLC system with a pump, autosampler, column thermostat, and UV detector.

    • Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.

    • Mobile Phase: Water:Methanol:Formic Acid (30:70:0.02, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 205 nm.

    • Injection Volume: 10 µL.

  • Analysis and Data Processing:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure system cleanliness.

    • Inject the standard solutions to determine the retention times for D- and L-Isoglutamine.

    • Inject the sample solutions.

    • Integrate the peak areas for each enantiomer and calculate their concentrations by comparison with the standard solutions[3].

Comparative Analysis of Alternative CSPs

While the macrocyclic glycopeptide-based CSPs offer a robust solution, other types of chiral stationary phases are also effective for amino acid separations and should be considered during method development.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesPotential Challenges
Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T) Multiple interactions including hydrogen bonding, ionic interactions, and steric hindrance leading to the formation of transient diastereomeric complexes.[2][3]Excellent for underivatized, polar, and ionic compounds. Versatile in reversed-phase, normal-phase, and polar organic modes.[2]Can have longer equilibration times.
Polysaccharide-Based (e.g., Chiralpak® AD-H) Formation of inclusion complexes and interactions with the helical structure of the polysaccharide derivative (amylose or cellulose).Broad applicability for a wide range of compounds. Immobilized versions offer extended solvent compatibility.[4]May require derivatization for polar, zwitterionic compounds like underivatized amino acids to improve retention in non-polar mobile phases.[2]
Crown Ether-Based (e.g., CROWNPAK® CR-I(+)) Complexation between the primary amine of the analyte and the crown ether cavity through hydrogen bonding.Well-suited for the separation of compounds with a primary amine group, such as amino acids.[5]Typically requires an acidic mobile phase to ensure the amine is protonated.
Polysaccharide-Based CSPs: A Case Study with Acetyl-Glutamine

A study on the enantiomeric separation of acetyl-L-glutamine and acetyl-D-glutamine successfully utilized a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate))[4]. This demonstrates the utility of polysaccharide-based CSPs for glutamine derivatives.

Experimental Conditions for Acetyl-Glutamine Separation [4]

  • Chiral Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection: Mass Spectrometry (MS) in negative ion mode.

This method, while for a derivatized form, highlights the potential of Chiralpak columns for isoglutamine separation, particularly if derivatization is considered as part of the analytical strategy.

Crown Ether-Based CSPs: A Promising Alternative

Crown ether-based CSPs are specifically designed for the chiral separation of compounds containing a primary amine, making them highly suitable for amino acids[5]. A Daicel application demonstrates the successful separation of DL-glutamine using a CROWNPAK CR-I(+) column with an aqueous perchloric acid/methanol mobile phase.

Conclusion and Recommendations

For the direct chiral HPLC separation of D- and L-Isoglutamine, the Astec® CHIROBIOTIC® T column is highly recommended as a primary choice for method development. Its proven success with the closely related isomer, glutamine, and its suitability for underivatized amino acids make it a robust and reliable starting point.

For comprehensive method development, screening on a polysaccharide-based column , such as a Chiralpak® phase, and a crown ether-based column , like CROWNPAK®, is advised. This comparative approach will ensure the selection of the most optimal and efficient method for your specific analytical needs.

By understanding the principles of chiral recognition and systematically evaluating these CSPs, researchers can confidently develop and validate a precise and accurate method for the critical task of separating D- and L-Isoglutamine enantiomers.

References

  • Wikipedia. (2023). Isoglutamine. In Wikipedia. Available at: [Link]

  • Zhang, T., Liu, Y., Zhang, T., & Li, Y. (2017). Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 46-52. Available at: [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Daicel Corporation. (n.d.). DL-Glutamine | DAICEL Chiral Application Search. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.